molecular formula C9H8N2S B144720 3-(1,3-Thiazol-4-yl)aniline CAS No. 134812-28-5

3-(1,3-Thiazol-4-yl)aniline

Número de catálogo: B144720
Número CAS: 134812-28-5
Peso molecular: 176.24 g/mol
Clave InChI: IEKBOUQLQRHVRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1,3-Thiazol-4-yl)aniline is a privileged chemical scaffold in medicinal chemistry, primarily recognized for its role in the discovery and development of metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs) . Research into this compound series is driven by the therapeutic potential of mGlu5 antagonists, which have demonstrated efficacy in preclinical models for a range of neurological and psychiatric conditions, including pain, anxiety, gastroesophageal reflux disease (GERD), and fragile X syndrome . The compound serves as a critical aniline intermediate, where its structure allows for strategic derivatization to explore structure-activity relationships (SAR) . Its value lies in enabling the synthesis of novel quinazoline derivatives, which are designed to act as non-competitive antagonists that bind to an allosteric site within the receptor's seven transmembrane domain, thereby offering a pathway to achieve high selectivity over other receptor subtypes . This makes this compound an essential building block for researchers focused on advancing neuroscience and developing new central nervous system (CNS) therapeutic agents.

Propiedades

IUPAC Name

3-(1,3-thiazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKBOUQLQRHVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567529
Record name 3-(1,3-Thiazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134812-28-5
Record name 3-(1,3-Thiazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(1,3-Thiazol-4-yl)aniline is a heterocyclic compound featuring a thiazole ring linked to an aniline moiety. This structure is of significant interest in medicinal chemistry due to the diverse biological activities associated with the thiazole nucleus. This document provides a comprehensive overview of the known chemical properties, spectral data, a general synthesis approach, potential biological activities, and safety information for this compound. The information is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₉H₈N₂S[1]
Molecular Weight 176.24 g/mol [1]
CAS Number 134812-28-5[1]
Appearance Solid[1]
SMILES String NC1=CC(C2=CSC=N2)=CC=C1[1]
InChI Key IEKBOUQLQRHVRN-UHFFFAOYSA-N[1]

Spectral Analysis

Detailed spectral analyses are essential for the structural confirmation of this compound. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of similar structures.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and thiazole rings. The protons of the aniline ring would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the amino group and the thiazole substituent. The protons on the thiazole ring will also resonate in the aromatic region, typically at slightly different chemical shifts from the aniline protons. The amine (NH₂) protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule. The chemical shifts of the carbons in the aniline and thiazole rings would provide further confirmation of the compound's structure.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic rings, C=C and C=N stretching within the aromatic and thiazole rings, and C-S stretching from the thiazole ring.

2.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would likely be used to observe the protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight.[2] High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.[3][4][5][6]

3.1. General Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for preparing thiazole derivatives, which involves the reaction of an α-haloketone with a thioamide.[3] For the synthesis of this compound, a plausible route would involve the reaction of a suitable α-haloketone precursor of 3-aminoacetophenone with a source of the thioamide functionality.

Experimental Protocol (General)

  • Reaction Setup: An α-haloketone (e.g., 2-bromo-1-(3-aminophenyl)ethan-1-one) and a thioamide (e.g., thioformamide) are combined in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.[3]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired thiazole derivative.

G General Workflow for Hantzsch Thiazole Synthesis reagents Combine α-haloketone and thioamide in solvent reaction Heat under reflux reagents->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Continue if incomplete workup Cool and remove solvent monitoring->workup Proceed if complete purification Purify by recrystallization or column chromatography workup->purification product Obtain pure this compound purification->product

Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.

Potential Biological Activity

Thiazole and its derivatives are known to exhibit a wide range of pharmacological activities, making them important scaffolds in drug discovery.[7][8] These activities include:

  • Antimicrobial and Antifungal Activity: Many thiazole derivatives have shown potent activity against various bacterial and fungal strains.[9]

  • Anti-inflammatory Activity: Certain thiazole-containing compounds have demonstrated significant anti-inflammatory properties.[8]

  • Anticancer Activity: The thiazole ring is a component of several anticancer agents, and novel derivatives are continuously being explored for their potential to inhibit cancer cell growth.[10]

  • Other Activities: Thiazole derivatives have also been investigated for their potential as anti-Alzheimer's, antioxidant, and anthelmintic agents.[7] A novel aniline derivative has been shown to promote apoptosis in non-small cell lung cancer cells by activating the PI3K/AKT/mTOR signaling pathway.[11]

Hypothetical Signaling Pathway

Given the broad biological activities of thiazole derivatives, this compound could potentially act as a ligand for a cellular receptor, initiating a downstream signaling cascade. The following diagram illustrates a hypothetical pathway where the compound binds to a receptor, leading to the activation of a kinase cascade that ultimately results in a cellular response.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates compound This compound compound->receptor Binds kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Induces

Caption: A hypothetical signaling pathway initiated by this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

Hazard Information:

  • Signal Word: Danger[1]

  • Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage)[1]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Storage and Handling:

  • Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under storage class 6.1C, for combustible, acute toxic category 3 materials.[1]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

References

Spectroscopic and Structural Elucidation of 3-(1,3-Thiazol-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the heterocyclic compound 3-(1,3-Thiazol-4-yl)aniline. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document presents a compilation of predicted and characteristic spectroscopic data based on the analysis of its constituent functional groups—an aniline ring and a 4-substituted thiazole ring—and data from analogous structures. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

The molecular structure of this compound combines a thiazole ring, a common scaffold in medicinal chemistry, with an aniline moiety, making it a compound of interest for further chemical modification and biological evaluation. Accurate spectroscopic analysis is paramount for confirming its identity and purity.

Chemical Structure and Atom Numbering

For clarity in the assignment of NMR signals, the chemical structure of this compound with conventional atom numbering is presented below.

Caption: Chemical structure of this compound with atom numbering.

Spectroscopic Data

The following tables summarize the expected and characteristic spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~8.8 - 8.6 (s, 1H)H2 (Thiazole)
~7.5 - 7.3 (m, 1H)H5 (Thiazole)
~7.3 - 6.8 (m, 4H)Aromatic-H (Aniline)
~5.0 (br s, 2H)-NH₂

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3450 - 3300N-H stretch (asymmetric and symmetric)Medium - Strong, Broad
3100 - 3000Aromatic C-H stretchMedium - Weak
~1620N-H bend (scissoring)Strong
1600 - 1450Aromatic C=C ring stretchMedium - Strong
~1550 - 1470Thiazole ring skeletal vibrationsMedium
1340 - 1260Aromatic C-N stretchStrong
~850 - 750Aromatic C-H out-of-plane bendStrong
Table 3: Mass Spectrometry (MS) Data
m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Notes
176.04[M]⁺Molecular ion
149[M - HCN]⁺Loss of hydrogen cyanide from the thiazole or aniline ring
104[C₆H₆N]⁺Aniline fragment
85[C₃H₃NS]⁺Thiazole ring fragment

Note: The molecular formula for this compound is C₉H₈N₂S, with a molecular weight of 176.24 g/mol . The fragmentation pattern is predicted based on the stability of the aromatic and heterocyclic rings.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as required for adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Inlet System: Direct insertion probe or GC-MS.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Solvent Flow Rate: 0.2-0.5 mL/min (for LC-MS).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas: Nitrogen, at a temperature of 250-350 °C.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of this compound is depicted below.

workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization synthesis Synthesis and Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry synthesis->ms Sample nmr_data Determine chemical shifts, coupling constants, and atom connectivity nmr->nmr_data ir_data Identify characteristic functional group vibrations ir->ir_data ms_data Confirm molecular weight and analyze fragmentation pattern ms->ms_data structure Structural Elucidation and Purity Assessment nmr_data->structure Combined Data ir_data->structure Combined Data ms_data->structure Combined Data

Molecular structure of 3-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the molecular structure, properties, synthesis, and potential applications of 3-(1,3-Thiazol-4-yl)aniline, prepared for researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic organic compound featuring a core structure that combines an aniline moiety with a thiazole ring.[1] This scaffold is of significant interest in medicinal chemistry due to the established biological activities of both thiazole and aniline derivatives, which are present in numerous pharmacologically active agents.[2][3][4][5] Thiazole-containing compounds are known to exhibit a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6][7][8] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic characterization, and a plausible synthetic pathway for this compound. Furthermore, it explores the potential applications of this scaffold in drug discovery, highlighting relevant biological pathways and experimental workflows.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of an aniline ring substituted at the meta-position (C3) with the C4 position of a 1,3-thiazole ring. The fundamental properties of this molecule are summarized below.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Physicochemical and Identification Properties

Property Value Source
IUPAC Name This compound [9]
Synonyms 3-(Thiazol-4-yl)aniline, 3-thiazol-4-ylaniline [9]
CAS Number 134812-28-5 [9][10][11]
Molecular Formula C₉H₈N₂S [9][10][11]
Molecular Weight 176.24 g/mol [9][10][11]
Physical Form Solid [10]
XLogP3 1.9 [9]
InChI Key IEKBOUQLQRHVRN-UHFFFAOYSA-N [10][12]

| SMILES | NC1=CC(C2=CSC=N2)=CC=C1 |[10][12] |

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not widely published, its structure allows for the prediction of characteristic spectroscopic data based on the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and thiazole rings. The amine (-NH₂) protons would likely appear as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Protons Predicted δ (ppm) Multiplicity Notes
Thiazole H-2 ~8.9 - 9.2 s Proton adjacent to N and S in the thiazole ring.
Thiazole H-5 ~7.8 - 8.1 s
Aniline Ar-H ~6.5 - 7.5 m Complex multiplet for the four protons on the aniline ring.

| Amine -NH₂ | ~5.0 - 5.5 | br s | Broad singlet, chemical shift can vary with concentration and solvent. |

¹³C NMR: The carbon NMR would display nine unique signals corresponding to each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Predicted δ (ppm) Notes
Thiazole C-2 ~150 - 155
Thiazole C-4 ~140 - 145 Carbon bearing the aniline substituent.
Thiazole C-5 ~115 - 120
Aniline C-NH₂ ~148 - 152 Carbon attached to the amine group.
Aniline C-Thiazole ~135 - 140 Carbon attached to the thiazole ring.

| Aniline Ar-C | ~110 - 130 | Remaining four aromatic carbons of the aniline ring. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands are predicted below.

Table 4: Predicted IR Absorption Bands

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amine) Symmetric & Asymmetric Stretch 3300 - 3500 Medium, Sharp (typically two bands for primary amine)[13]
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
N-H (Amine) Bend (Scissoring) 1590 - 1650 Medium to Strong[13]
Aromatic C=C Stretch 1450 - 1600 Medium
Thiazole C=N Stretch ~1550 - 1620 Medium

| Aromatic C-N | Stretch | 1250 - 1335 | Strong[13] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) is preferable to preserve the molecular ion.[14]

Table 5: Predicted Mass Spectrometry Fragments (ESI-MS)

Predicted m/z Proposed Fragment Ion Notes
177.04 [M+H]⁺ Protonated molecular ion, confirming the molecular weight.[14]
150.02 [M+H - HCN]⁺ Loss of hydrogen cyanide, a common fragmentation for nitrogen heterocycles.[14]
93.06 [C₆H₇N]⁺ Aniline fragment.

| 85.00 | [C₃H₃NS]⁺ | Thiazole ring fragment.[14] |

Experimental Protocols

Generalized Protocol for Synthesis

A plausible and common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2] This involves the reaction of an α-haloketone with a thioamide. For this compound, this would involve a multi-step process.

Generalized Synthesis Workflow cluster_workflow start 3-Aminoacetophenone step1 Bromination (e.g., Br2, HBr) start->step1 intermediate1 2-Bromo-1-(3-aminophenyl)ethan-1-one step1->intermediate1 step2 Hantzsch Thiazole Synthesis (with Formamide/P4S10 or Thioformamide) intermediate1->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification final Characterized Product purification->final

Figure 2: Plausible workflow for the synthesis of this compound.

Methodology:

  • Synthesis of α-haloketone intermediate: 3-Aminoacetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or copper(II) bromide) to yield 2-bromo-1-(3-aminophenyl)ethan-1-one. The reaction is typically performed at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Cyclocondensation (Hantzsch Reaction): The resulting 2-bromo-1-(3-aminophenyl)ethan-1-one (1 equivalent) is dissolved in a suitable solvent such as ethanol or dioxane. Thioformamide (1.1 equivalents) is added, and the mixture is refluxed for several hours.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Generalized Protocol for Characterization

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[15][16]

  • Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[17]

IR Spectroscopy:

  • IR spectra are recorded on an FTIR spectrometer.[16]

  • Solid samples are typically analyzed using KBr pellets.[17]

  • Spectra are recorded in the 4000–400 cm⁻¹ region.[16]

Mass Spectrometry:

  • High-resolution mass spectra (HRMS) are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer.[18]

  • The sample is prepared as a dilute solution (e.g., 1 mg/mL) in a solvent like methanol or acetonitrile and introduced via direct infusion or LC-MS.[14]

Relevance and Applications in Drug Discovery

The this compound scaffold is a valuable building block in drug discovery due to the pharmacological importance of its constituent rings. Thiazole derivatives are known to act on a variety of biological targets.[4]

Drug Discovery Screening Cascade cluster_cascade lib Compound Library (contains thiazole-aniline scaffold) hts High-Throughput Screening (HTS) (Primary Assay) lib->hts hit_id Hit Identification hts->hit_id dose_resp Dose-Response & Potency (e.g., IC50 determination) hit_id->dose_resp secondary Secondary/Orthogonal Assays (Selectivity, Mechanism of Action) dose_resp->secondary hit2lead Hit-to-Lead Optimization (SAR Studies) secondary->hit2lead adme In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) hit2lead->adme lead_opt Lead Optimization adme->lead_opt

Figure 3: A typical workflow for identifying and optimizing lead compounds in drug discovery.

Potential as Kinase Inhibitors

Many small molecule kinase inhibitors feature nitrogen-containing heterocyclic scaffolds like thiazole. These structures can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. For example, thiazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[4]

Representative Kinase Signaling Pathway (VEGFR-2) cluster_pathway ligand VEGF (Ligand) receptor VEGFR-2 Receptor ligand->receptor binds dimer Receptor Dimerization & Autophosphorylation receptor->dimer downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) dimer->downstream activates inhibitor Thiazole-based Inhibitor (e.g., this compound derivative) inhibitor->dimer blocks ATP binding response Cellular Response (Proliferation, Migration, Survival) downstream->response

Figure 4: Example of a signaling pathway where thiazole-based compounds may act as inhibitors.

The aniline portion of the molecule provides a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to improve potency, selectivity, and pharmacokinetic properties. The amino group can be functionalized to introduce different substituents that can probe various regions of a target's binding site.

Conclusion

This compound represents a molecule of high strategic value for chemical biology and drug discovery. Its structure combines two pharmacologically relevant motifs, making it an attractive starting point for the synthesis of compound libraries aimed at a wide range of biological targets. This guide has provided a technical overview of its structure, predicted properties, and a generalized framework for its synthesis and characterization. Further experimental validation of its biological activity is required to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Purity and Stability of 3-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 3-(1,3-Thiazol-4-yl)aniline, a key building block in medicinal chemistry. The information presented herein is curated for researchers, scientists, and drug development professionals to ensure the quality and reliability of this compound in its applications. While specific proprietary data for this compound is not publicly available, this guide is built upon established principles of organic chemistry, analysis of related compounds, and general guidelines for pharmaceutical stability testing.

Purity Profile of this compound

The purity of this compound is critical for its use in synthesis and drug development, as impurities can lead to unwanted side reactions, lower yields, and potential toxicological issues. Commercially available this compound is typically offered at various purity grades.

Table 1: Summary of Commercially Available Purity Grades

Purity GradeTypical Assay ValueAnalytical Method(s)
Standard≥97.0%HPLC, NMR
High Purity≥98.0%HPLC, NMR
Ultra-High Purity≥99.0%HPLC, NMR, Elemental Analysis

Note: The specific purity and analytical methods should always be confirmed with the certificate of analysis from the supplier.

Potential Process-Related Impurities

Understanding the synthesis route of this compound is crucial for predicting potential process-related impurities. A common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. In the context of this compound, this would likely involve the reaction of a 3-amino-α-haloacetophenone with a source of thiocarbonyl, such as thioformamide.

Table 2: Potential Process-Related Impurities

Impurity TypePotential ImpurityOrigin
Starting Materials3-Amino-α-chloroacetophenoneUnreacted starting material
Thioformamide or other thioamideUnreacted starting material
ByproductsIsomeric thiazolesNon-regioselective cyclization
Over-alkylated productsSide reactions
Polymeric materialsSelf-condensation or polymerization
Reagents/SolventsResidual solvents (e.g., ethanol, DMF)Purification process
Inorganic saltsReaction workup

Stability of this compound

The stability of this compound is a key parameter for its storage, handling, and formulation. Degradation can lead to a loss of potency and the formation of potentially harmful degradants. The aniline and thiazole moieties both have susceptibilities to certain degradation pathways.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be predicted under forced degradation conditions.

  • Oxidative Degradation: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso, nitro, and polymeric species. The thiazole ring is generally stable to oxidation, but under harsh conditions, oxidation of the sulfur atom to a sulfoxide or sulfone is possible.

  • Hydrolytic Degradation: The thiazole ring is generally stable to hydrolysis under neutral and moderately acidic or basic conditions. However, under extreme pH and elevated temperatures, cleavage of the thiazole ring may occur. The aniline group is stable to hydrolysis.

  • Photodegradation: Aromatic amines and some thiazole derivatives can be susceptible to photodegradation. For some aryl-substituted thiazoles, a potential degradation pathway involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to other products.[1]

Experimental Protocols

The following are detailed, generalized methodologies for assessing the purity and stability of this compound. These protocols are based on standard pharmaceutical industry practices and should be adapted and validated for specific applications.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating this compound from its impurities and degradation products.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water
Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

Protocol:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution. Store at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 80 °C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photodegradation: Expose a 1 mg/mL solution of this compound in 50:50 Acetonitrile:Water to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Stability Analysis start Starting Materials synthesis Hantzsch Thiazole Synthesis start->synthesis workup Reaction Workup & Extraction synthesis->workup purification Crystallization / Chromatography workup->purification api This compound (API) purification->api hplc HPLC Purity Analysis api->hplc forced_degradation Forced Degradation Studies api->forced_degradation stability Long-term Stability Testing api->stability report Certificate of Analysis & Stability Report hplc->report forced_degradation->report stability->report

Caption: Overall workflow from synthesis to analysis.

forced_degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acid Hydrolysis parent->acid base Base Hydrolysis parent->base oxidation Oxidation (H2O2) parent->oxidation heat Thermal Stress parent->heat light Photolytic Stress parent->light hydrolysis_prod Ring-opened products acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod Oxidized Aniline / Sulfoxides oxidation->oxidation_prod polymers Polymeric Impurities oxidation->polymers heat->polymers photo_prod Cycloaddition Products light->photo_prod

Caption: Predicted forced degradation pathways.

Conclusion

This technical guide provides a foundational understanding of the purity and stability of this compound. While specific data for this compound is limited in the public domain, the principles and protocols outlined here offer a robust framework for its analysis and handling. For any application in drug development, it is imperative to perform compound-specific validation of analytical methods and comprehensive stability studies to ensure the quality, safety, and efficacy of the final product.

References

The Solubility Profile of 3-(1,3-Thiazol-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1,3-Thiazol-4-yl)aniline, a significant heterocyclic compound in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its solubility, predicted physicochemical properties, and standardized methodologies for its analysis.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₈N₂SPubChem[1]
Molecular Weight 176.24 g/mol PubChem[1]
XLogP3 1.9PubChem[1]
Physical Form SolidSigma-Aldrich[2]

The XLogP3 value of 1.9 suggests that this compound has a moderate degree of lipophilicity. Generally, compounds with a LogP value in this range may exhibit limited aqueous solubility.

Predicted Solubility Profile

Based on the general principles of solubility for aromatic amines and thiazole-containing compounds, the following solubility profile can be predicted. It is important to note that these are qualitative predictions and should be confirmed by experimental analysis.

SolventPredicted SolubilityRationale
Water Sparingly soluble to insolubleThe presence of a nonpolar aniline ring and a thiazole moiety, coupled with a carbon count greater than four, suggests low water solubility.[3]
Dilute Aqueous Acid (e.g., 5% HCl) SolubleAs an aromatic amine, the basic nitrogen atom of the aniline group can be protonated by a mineral acid to form a more soluble salt.[4][5]
Dilute Aqueous Base (e.g., 5% NaOH) InsolubleThe compound lacks acidic protons that would readily react with a base to form a soluble salt.
Polar Organic Solvents (e.g., Ethanol, Methanol) SolubleThe polar nature of the amine and thiazole groups should allow for favorable interactions with polar organic solvents.
Nonpolar Organic Solvents (e.g., Diethyl Ether, Dichloromethane) SolubleAromatic compounds and those with moderate lipophilicity are often soluble in common nonpolar organic solvents.[3]

Experimental Protocol for Solubility Determination

A standardized experimental approach is crucial for obtaining reliable and reproducible solubility data. The following protocol outlines a general method for qualitatively and semi-quantitatively assessing the solubility of this compound.

Materials
  • This compound

  • Distilled or deionized water

  • 5% (w/v) Hydrochloric acid (HCl)

  • 5% (w/v) Sodium hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Methanol

  • Diethyl ether

  • Dichloromethane

  • Test tubes

  • Vortex mixer

  • Analytical balance

  • pH paper or pH meter

Procedure
  • Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and place it into a clean, dry test tube.

  • Solvent Addition: Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough interaction between the solute and the solvent.

  • Observation: Visually inspect the solution for any undissolved solid particles. If the solid completely dissolves, the compound is considered soluble under these conditions. If solid remains, it is considered insoluble or sparingly soluble.

  • pH Measurement (for aqueous solutions): If the compound is soluble in water, test the pH of the resulting solution using pH paper or a calibrated pH meter.[4] An increase in pH would be consistent with the basic nature of the amine.

  • Confirmation of Amine Basic-ity: For the test with 5% HCl, after initial observation of solubility, the addition of 5% NaOH to neutralize the acid should cause the precipitation of the free amine if it had initially dissolved by forming a salt.

A general workflow for this experimental process is depicted in the following diagram.

Solubility_Workflow start Start: Weigh Compound add_solvent Add Solvent (e.g., Water, 5% HCl, Ethanol) start->add_solvent vortex Vortex Mix add_solvent->vortex observe Observe for Dissolution vortex->observe soluble Soluble observe->soluble  Yes insoluble Insoluble observe->insoluble  No end End soluble->end insoluble->end Azo_Dye_Test cluster_reagents Reagents cluster_steps Procedure A This compound in dil. HCl step1 Mix A and B in an ice bath to form Diazonium Salt A->step1 B Aqueous NaNO₂ B->step1 C β-Naphthol in dil. NaOH step2 Add mixture from Step 1 to C C->step2 step1->step2 step3 Observe for color change step2->step3 result Formation of Red-Orange Azo Dye step3->result Positive no_result No characteristic color change step3->no_result Negative

References

An In-depth Technical Guide to 3-(1,3-Thiazol-4-yl)aniline: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,3-Thiazol-4-yl)aniline, a heterocyclic amine with significant potential in medicinal chemistry. The document details its chemical properties, a plausible synthetic route based on the Hantzsch thiazole synthesis, and its prospective role as a scaffold in the development of targeted therapeutics, particularly as a kinase inhibitor. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering detailed experimental protocols and insights into the compound's history and potential biological significance.

Discovery and History

The specific discovery of this compound is not prominently documented in seminal literature. However, its existence and synthesis are rooted in the rich history of thiazole chemistry, which dates back to the late 19th century. The foundational method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887.[1] This versatile reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole.[1][2]

The enduring utility of the Hantzsch synthesis lies in its simplicity and the accessibility of its starting materials, allowing for the creation of a diverse library of substituted thiazoles.[2][3] Thiazole-containing compounds are of immense interest in medicinal chemistry due to their presence in a wide array of biologically active molecules and approved drugs.[4][5] The thiazole ring is a key pharmacophore in drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory therapies.[5][6] Therefore, this compound belongs to a class of compounds that has been and continues to be a focal point of significant research and development efforts in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 134812-28-5
Molecular Formula C₉H₈N₂S[7]
Molecular Weight 176.24 g/mol [7]
Appearance Solid
SMILES NC1=CC(C2=CSC=N2)=CC=C1
InChI 1S/C9H8N2S/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H,10H2
InChI Key IEKBOUQLQRHVRN-UHFFFAOYSA-N

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. A plausible and detailed experimental protocol is provided below. This protocol is based on established methodologies for the synthesis of similar thiazole derivatives.[2]

Reaction Scheme:

G reactant1 3-Amino-α-bromoacetophenone plus + reactant1->plus reactant2 Thioformamide product This compound reactant2->product Reflux, Ethanol plus->reactant2

Figure 1: General reaction scheme for the synthesis of this compound.

Materials and Reagents:

  • 3-Amino-α-bromoacetophenone hydrochloride

  • Thioformamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-α-bromoacetophenone hydrochloride (1.0 eq).

  • Reaction Mixture: Add absolute ethanol (50 mL) to the flask and stir until the starting material is partially dissolved.

  • Addition of Thioamide: To the stirring suspension, add thioformamide (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Expected Spectroscopic Data:

The following table presents the expected spectroscopic data for this compound based on its chemical structure. Note that these are predicted values and may vary slightly from experimental results.

Spectroscopic Technique Expected Data
¹H NMR (DMSO-d₆, 400 MHz) δ 9.10 (s, 1H, thiazole-H), 8.00 (s, 1H, thiazole-H), 7.20-6.80 (m, 4H, Ar-H), 5.30 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 155.0 (thiazole-C), 148.0 (Ar-C-NH₂), 140.0 (thiazole-C), 130.0 (Ar-C), 118.0 (thiazole-C), 115.0 (Ar-C), 113.0 (Ar-C), 110.0 (Ar-C)
FT-IR (KBr, cm⁻¹) 3450-3300 (N-H stretch, amine), 3100 (C-H stretch, aromatic), 1620 (N-H bend, amine), 1580, 1480 (C=C stretch, aromatic), 1500 (C=N stretch, thiazole), 700-800 (C-H bend, aromatic)
Mass Spectrometry (EI) m/z (%): 176 (M⁺, 100), 150, 123, 92

Potential Applications in Drug Discovery: Kinase Inhibition

The thiazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6][8] The structural features of this compound, with its aniline and thiazole moieties, make it an attractive starting point for the design of novel kinase inhibitors.

The aniline group can serve as a hinge-binding motif, interacting with the ATP-binding site of the kinase, while the thiazole ring can be further functionalized to achieve selectivity and potency.[8] For example, derivatives of this compound could potentially target protein tyrosine kinases (PTKs) or serine/threonine kinases involved in oncogenic signaling pathways.

Hypothetical Signaling Pathway and Point of Inhibition:

The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Downstream Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Figure 2: Hypothetical kinase inhibition by a this compound derivative.

Experimental Workflow for Kinase Inhibitor Screening:

The following diagram outlines a typical workflow for screening and characterizing a potential kinase inhibitor based on the this compound scaffold.

G Start Synthesis of This compound Derivative Library Screening High-Throughput Screening (Biochemical Kinase Assays) Start->Screening HitID Hit Identification (Potent Compounds) Screening->HitID LeadOpt Lead Optimization (Structure-Activity Relationship) HitID->LeadOpt CellAssays Cell-Based Assays (Target Engagement, Proliferation) LeadOpt->CellAssays InVivo In Vivo Studies (Animal Models) CellAssays->InVivo Candidate Drug Candidate InVivo->Candidate

Figure 3: Experimental workflow for kinase inhibitor drug discovery.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. While its specific historical discovery is not well-defined, its synthesis is accessible through established methods like the Hantzsch reaction. The compound's structural features make it a promising scaffold for the development of novel therapeutics, particularly kinase inhibitors. This technical guide provides a foundational resource for researchers, offering detailed protocols and a summary of its properties and potential applications, thereby facilitating further investigation into its therapeutic potential.

References

A Technical Guide to the Biological Activities of Thiazole Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2][3] Its unique structural features allow it to serve as a pharmacophore and engage in various biological interactions, making it a privileged structure in drug design.[2] When coupled with an aniline moiety, the resulting thiazole aniline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[2][4][5] This technical guide provides an in-depth overview of these activities, presenting key quantitative data, experimental methodologies, and a visual representation of underlying mechanisms and workflows.

Anticancer Activity

Thiazole aniline derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a wide array of human tumor cell lines.[6] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways, disruption of cellular processes like tubulin polymerization, and induction of apoptosis.[7]

Several key mechanisms have been identified for the anticancer effects of these derivatives:

  • Enzyme and Pathway Inhibition: A significant number of thiazole derivatives function by inhibiting crucial enzymes involved in cancer cell proliferation and survival. Notably, they have been identified as inhibitors of the PI3K/mTOR pathway, which is a central regulator of cell growth and metabolism often dysregulated in cancer.[7][8] Other targeted enzymes include topoisomerase, histone deacetylases (HDACs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][9]

  • Tubulin Polymerization Inhibition: Some thiazole aniline derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and ultimately apoptosis.[7][10]

  • Apoptosis Induction: Many of these compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often a downstream effect of pathway inhibition or cellular stress and can be confirmed by observing increases in the levels of key apoptotic markers like caspases.[8]

A simplified workflow for assessing the anticancer potential of a new compound is illustrated below.

Anticancer_Assay_Workflow Workflow for Anticancer Activity Evaluation cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies Cell_Culture 1. Seed Cancer Cell Lines Compound_Treatment 2. Treat with Thiazole Aniline Derivatives Cell_Culture->Compound_Treatment MTT_Assay 3. Perform MTT Assay (Assess Viability) Compound_Treatment->MTT_Assay IC50_Calc 4. Calculate IC50 Values MTT_Assay->IC50_Calc Cell_Cycle 5. Cell Cycle Analysis (e.g., Flow Cytometry) IC50_Calc->Cell_Cycle Select Potent Compounds Apoptosis_Assay 6. Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Pathway_Analysis 7. Pathway/Enzyme Inhibition Assay Apoptosis_Assay->Pathway_Analysis

A typical workflow for evaluating the anticancer properties of thiazole aniline derivatives.

The following table summarizes the in vitro anticancer activity of selected thiazole aniline derivatives against various human cancer cell lines, presented as IC₅₀ (half-maximal inhibitory concentration) values. Lower values indicate higher potency.

Compound Class/ReferenceCell LineIC₅₀ (µM)Mechanism/Target
Pyrazolo[3,4-d]thiazole (6b)[9]MCF-7 (Breast)15.57 (µg/mL)VEGFR-2 Inhibition, Apoptosis
Pyrazolo[3,4-d]thiazole (6b)[9]HepG2 (Liver)43.72 (µg/mL)VEGFR-2 Inhibition, Apoptosis
Thiazolyl Pyrazole (11c)[11]HepG-2 (Liver)~4 (µg/mL)Cytotoxic
Thiazolyl Pyrazole (11c)[11]MCF-7 (Breast)~3 (µg/mL)Cytotoxic
Thiazole Derivative (3b)[8]Leukemia HL-60(TB)N/A (Tested)PI3Kα (IC₅₀ = 0.086 µM) / mTOR (IC₅₀ = 0.221 µM)
Thiazole Derivative (7c)[10]HepG2, MCF-7, HCT116, HeLa3.35 - 18.69Tubulin Polymerization Inhibition (IC₅₀ = 2.00 µM)
Thiazole Derivative (9a)[10]HepG2, MCF-7, HCT116, HeLa3.35 - 18.69Tubulin Polymerization Inhibition (IC₅₀ = 2.38 µM)
General Thiazole Derivative[7]Various0.00042Not specified
General Thiazole Derivative[7]Various0.05Not specified

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized thiazole aniline derivatives are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents.[12][13] Thiazole aniline derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungal pathogens.[1][12][13]

SAR_Concept Structure-Activity Relationship (SAR) Logic Core Thiazole Aniline Core Mod_R1 Substitution at R1 (e.g., on Aniline Ring) Core->Mod_R1 Modify Mod_R2 Substitution at R2 (e.g., on Thiazole Ring) Core->Mod_R2 Modify Activity_A Increased Anticancer Activity Mod_R1->Activity_A e.g., Electron- withdrawing group Activity_C Decreased Activity Mod_R1->Activity_C e.g., Bulky group Activity_B Increased Antibacterial Activity Mod_R2->Activity_B e.g., Halogen Activity_D Increased Antifungal Activity Mod_R2->Activity_D e.g., Heteroaryl group

Conceptual model of Structure-Activity Relationship (SAR) studies.

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). MIC is the lowest concentration of a compound that visibly inhibits microbial growth, while MBC/MFC is the lowest concentration that kills the microorganism.

Compound Class/ReferenceOrganismMIC (µg/mL)MBC/MFC (µg/mL)
4-(4-bromophenyl)-thiazol-2-amine (43a)[12]S. aureus, E. coli16.1 (µM)N/A
Substituted Thiazole (37c)[12]Bacteria46.9 - 93.7N/A
Substituted Thiazole (37c)[12]Fungi5.8 - 7.8 (µM)N/A
Heteroaryl Thiazole (3)[14]Bacteria230 - 700470 - 940
Heteroaryl Thiazole (9)[14]Fungi60 - 230110 - 470

This method is widely used to determine the MIC of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin can also be used to aid in visualization.

  • MBC/MFC Determination: To determine the MBC or MFC, a small aliquot from the wells showing no growth is sub-cultured onto an agar plate. After further incubation, the lowest concentration that results in no colony formation on the agar is recorded as the MBC/MFC.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[15] Thiazole aniline derivatives have demonstrated significant anti-inflammatory properties in various preclinical models, suggesting their potential as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[16][17] The mechanism often involves the inhibition of pro-inflammatory mediators and enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LO).[17][18]

The anti-inflammatory effect is often measured as the percentage of edema inhibition in animal models.

Compound Class/ReferenceModelDose% Inhibition of Edema
Substituted Phenyl Thiazole (3c)[16]Carrageenan-induced paw edemaN/A44%
Substituted Phenyl Thiazole (3d)[16]Carrageenan-induced paw edemaN/A41%

This is a standard and widely used in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Grouping: Animals (typically Wistar rats) are divided into several groups: a control group, a standard drug group (e.g., Nimesulide, Indomethacin), and test groups for different doses of the thiazole derivatives.[15][16]

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is administered into the right hind paw of each rat to induce localized edema.

  • Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at various time intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Enzyme Inhibition

The specificity of thiazole aniline derivatives allows them to act as potent inhibitors of various enzymes, which is often the underlying mechanism for their therapeutic effects. Beyond the cancer-related enzymes already discussed, these compounds have been shown to inhibit other classes of enzymes, such as cholinesterases and carbonic anhydrases.[19]

Signaling_Pathway Inhibition of the PI3K/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes Inhibitor Thiazole Aniline Derivative Inhibitor->PI3K Inhibitor->mTOR

PI3K/mTOR pathway inhibition by certain thiazole aniline derivatives.[7][8]

Enzyme inhibitory activity is commonly reported as Kᵢ (inhibition constant) or IC₅₀ values.

Compound Class/ReferenceEnzymeKᵢ (µM)
2-amino-4-(4-chlorophenyl)thiazole[19]Carbonic Anhydrase I (hCA I)0.008
2-amino-4-(4-bromophenyl)thiazole[19]Carbonic Anhydrase II (hCA II)0.124
2-amino-4-(4-bromophenyl)thiazole[19]Acetylcholinesterase (AChE)0.129
2-amino-4-(4-bromophenyl)thiazole[19]Butyrylcholinesterase (BChE)0.083
Thiazolylhydrazone (2i)[20]Acetylcholinesterase (AChE)0.028 (IC₅₀)

This spectrophotometric method is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Reagent Preparation: Prepare phosphate buffer, a solution of the test enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)).

  • Assay Procedure: In a 96-well plate, add the buffer, a solution of the test thiazole aniline derivative at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 15 minutes).

  • Reaction Initiation: Add the substrate and DTNB to initiate the reaction. The enzyme hydrolyzes the substrate to produce thiocholine.

  • Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at approximately 412 nm over time.

  • Data Analysis: The rate of the reaction (increase in absorbance over time) is calculated. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are then calculated from the dose-response curves.

Conclusion and Future Perspectives

Thiazole aniline derivatives represent a versatile and highly valuable scaffold in modern drug discovery. The extensive body of research highlights their potent and multifaceted biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications, often underpinned by specific enzyme inhibition. The quantitative data demonstrate that structural modifications to the core moiety can profoundly influence potency and selectivity, a key principle in structure-activity relationship (SAR) studies.

Future research should focus on optimizing the therapeutic index of these compounds through rational design and chemical synthesis to enhance target specificity and reduce potential off-target effects. Advanced in vivo studies are necessary to validate the promising in vitro results and to evaluate the pharmacokinetic and pharmacodynamic profiles of lead candidates. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address pressing global health challenges, including cancer and infectious diseases.

References

The Pivotal Role of the 3-(1,3-Thiazol-4-yl)aniline Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – The 3-(1,3-thiazol-4-yl)aniline core is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the design and development of potent kinase inhibitors for targeted cancer therapy. This technical guide provides an in-depth analysis of the synthesis, biological activity, and mechanism of action of compounds derived from this crucial chemical moiety, with a particular focus on the blockbuster drug Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Introduction to the this compound Scaffold

The thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen atoms, which imparts unique electronic and conformational properties to molecules. When coupled with an aniline fragment, the resulting aminophenylthiazole structure provides a versatile platform for interacting with a variety of biological targets. The this compound isomer, in particular, has been instrumental in the development of highly selective and potent kinase inhibitors. Its structural rigidity and capacity for forming key hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of kinases make it an ideal starting point for drug design.

Case Study: Dasatinib - A Paradigm of Thiazolyl-Aniline Based Kinase Inhibition

Dasatinib (marketed as Sprycel®) is a second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The chemical structure of Dasatinib features a central N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide core, which is conceptually derived from the broader aminophenylthiazole class.

Biological Activity of Dasatinib and its Analogs

Dasatinib is a multi-targeted kinase inhibitor, exhibiting potent activity against a panel of kinases implicated in cancer cell proliferation and survival. Its primary targets are the BCR-ABL fusion protein and the Src family of kinases. The inhibitory activity of Dasatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase or the proliferation of a cancer cell line by 50%.

Compound/TargetIC50 (nM)Cell LineReference
Dasatinib
BCR-ABL0.75TF-1 BCR/ABL[1]
Src Kinase<0.37-[2]
LYN Kinase~20JURKAT and HEL[3]
K562 (CML)1-[1]
HL60 (AML)0.11-[4]
KG1a (AML)8980-[4]
Dasatinib-L-arginine (Analog 7)
Csk4.4-[5]
Src<0.25-[5]
Abl<0.45-[5]
Dasatinib-C10 (Analog 18)
Csk3200-[5]
Src35-[5]
Hydroxyl Triazole Analog 15a
KG1a (AML)140-[4]
Hydroxyl Oxadiazole Analog 24a
KG1a (AML)50-[4]
Experimental Protocols: Synthesis of Dasatinib Intermediates and Final Compound

The synthesis of Dasatinib involves a multi-step process. A key intermediate is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:

A reported efficient method involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot reaction with thiourea.[6]

  • Treatment of β-ethoxy acryloyl chloride with 2-chloro-6-methylaniline in THF using pyridine as a base affords N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide in 74% yield.[6]

  • The resulting β-ethoxy acrylamide is then subjected to NBS-mediated thiazole formation in a dioxane and water mixture, followed by the addition of thiourea and heating to facilitate ring closure. This step yields the desired 2-aminothiazole-5-carboxamide in 95% yield.[6]

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide:

This intermediate is synthesized from 4,6-dichloro-2-methylpyrimidine and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

  • To 80 mL of tetrahydrofuran, cooled to -25 °C, is added 8.73 g of potassium hydride (30 wt%).[5]

  • 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is slowly added while maintaining the temperature at -25 °C.[5]

  • A solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of tetrahydrofuran is then added.[5]

  • The reaction mixture is stirred for 4 hours at -10 °C. After completion, the reaction is quenched with 1 M hydrochloric acid, and the pH is adjusted to 6. The crude product is obtained after crystallization and centrifugation.[5]

Final Synthesis of Dasatinib:

The final step involves the coupling of the pyrimidine intermediate with 1-(2-hydroxyethyl)piperazine.

  • The intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is reacted with 1-(2-hydroxyethyl)piperazine in dioxane in the presence of a base such as DIPEA. The reaction mixture is refluxed for 12 hours.[6]

  • Subsequent treatment with hydrochloric acid can be performed to form the hydrochloride salt.[6]

Mechanism of Action: Inhibition of Key Signaling Pathways

Dasatinib exerts its therapeutic effects by potently inhibiting the kinase activity of BCR-ABL and Src, thereby blocking downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[7][8][9]

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: Dasatinib inhibits the BCR-ABL signaling pathway.

Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, including cell growth, migration, and survival.[10][11] Their aberrant activation is frequently observed in various cancers.

Src_Kinase_Pathway Receptor Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src Kinase Receptor->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Migration Cell Migration & Adhesion FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Dasatinib Dasatinib Dasatinib->Src

Caption: Dasatinib inhibits the Src kinase signaling pathway.

Conclusion

The this compound scaffold and its derivatives represent a highly successful class of compounds in medicinal chemistry, particularly in the development of targeted cancer therapies. The clinical success of Dasatinib underscores the therapeutic potential of this chemical framework. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of new analogs based on this core will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to advancing the field of oncology drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1,3-Thiazol-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 1,3-thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds.[1] Derivatives of 3-(1,3-Thiazol-4-yl)aniline are key building blocks in the synthesis of targeted therapeutics, particularly tyrosine kinase inhibitors. The core structure combines the versatile thiazole moiety with an aniline group, providing a reactive handle for further molecular elaboration.

1.1 Relevance in Drug Discovery Thiazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The this compound scaffold is of particular importance as it forms the core of Dasatinib, a potent oral multi-tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5][6] Its synthesis and derivatization are therefore critical areas of research for the development of new kinase inhibitors and other targeted agents.

1.2 Key Synthetic Strategies The synthesis of this compound derivatives can be broadly approached via two main strategies:

  • Strategy A: Construction of the Thiazole Ring: This involves forming the thiazole ring onto a precursor already containing the 3-aminophenyl group. The most common method for this approach is the Hantzsch thiazole synthesis.[7][8][9]

  • Strategy B: Functionalization of a Pre-formed Thiazole: This strategy involves starting with a pre-existing thiazole ring and introducing the 3-aminophenyl group or modifying substituents on a thiazole precursor that already contains the aniline moiety. This is common in multi-step syntheses of complex molecules like Dasatinib.[10][11]

These strategies allow for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies, crucial for optimizing drug candidates.

Synthesis Methods and Quantitative Data

The following sections summarize common synthetic routes with quantitative data where available in the literature.

2.1 Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for preparing thiazole rings by condensing an α-haloketone with a thioamide.[8][9][12] For the target scaffold, this typically involves the reaction of a 2-halo-1-(3-nitrophenyl)ethanone with a thioamide, followed by reduction of the nitro group.

Reactant 1 (α-haloketone) Reactant 2 (Thioamide) Key Conditions Intermediate Product Yield Reference
2-Bromo-1-(3-nitrophenyl)ethanoneFormamide (with P₂S₅)Dioxane, Reflux4-(3-Nitrophenyl)thiazole~70-80%General Hantzsch
2-Chloro-1-(3-nitrophenyl)ethanoneThioureaEthanol, Reflux2-Amino-4-(3-nitrophenyl)thiazoleHigh[8]
2-Bromo-1-(3-aminophenyl)ethanoneThioformamideMethanol, 30 minThis compoundGood[8][12]

2.2 Synthesis via Dasatinib Intermediates

The synthesis of Dasatinib provides a well-documented, multi-step route to complex derivatives. A common pathway involves the coupling of a pre-formed thiazole carboxamide with other heterocyclic moieties.[5][6][10][13]

Starting Material Reagents Key Conditions Product Yield Reference
N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide4,6-dichloro-2-methylpyrimidine, NaHAnhydrous THF, RefluxN-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide~83%[5][6]
2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide1-(2-hydroxyethyl)piperazine, TriethylamineAcetonitrile, 80°C, 20-22 hDasatinib91-97%[6][10]
2-chlorothiazolen-Butyllithium, then 2-chloro-6-methylphenyl isocyanateTHF, Low TempN-(2-chloro-6-methylphenyl)thiazole-2-carboxamide86%[6]

Detailed Experimental Protocols

3.1 Protocol 1: Hantzsch Synthesis of 2-Amino-4-(3-nitrophenyl)thiazole

This protocol describes a typical Hantzsch reaction to form the core thiazole structure with a nitro-substituted phenyl ring, which can subsequently be reduced to the target aniline.

Materials:

  • 2-Bromo-1-(3-nitrophenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium Carbonate (5% aqueous solution)

  • Round-bottom flask (50 mL)

  • Magnetic stir bar and stir plate with heating

  • Reflux condenser

  • Büchner funnel and filter flask

Procedure:

  • In a 50 mL round-bottom flask, combine 2-bromo-1-(3-nitrophenyl)ethanone (5.0 mmol, 1 eq.) and thiourea (7.5 mmol, 1.5 eq.).

  • Add ethanol (15 mL) and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, remove the flask from heat and allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of 5% aqueous sodium carbonate solution and stir to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Allow the product to air dry on a watch glass. The crude product can be further purified by recrystallization from ethanol if necessary.

3.2 Protocol 2: Synthesis of a Dasatinib Precursor

This protocol details a crucial step in a common Dasatinib synthesis, illustrating the coupling of the thiazole core with a pyrimidine ring.[5][6]

Materials:

  • N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide

  • 4,6-dichloro-2-methylpyrimidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, nitrogen inlet, magnetic stirrer, reflux condenser

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and sodium hydride (1.2 eq., 60% dispersion).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide (1.0 eq.) to the suspension. Stir for 30 minutes at 0°C.

  • Add a solution of 4,6-dichloro-2-methylpyrimidine (1.1 eq.) in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.[5]

  • Upon completion, cool the reaction mixture to 0°C and cautiously quench by adding 1N HCl until the pH is approximately 7.[5]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.[5]

Visualizations

4.1 Diagram: Hantzsch Thiazole Synthesis Pathway

Hantzsch_Synthesis Hantzsch Synthesis for 3-(Thiazol-4-yl)aniline Core reactant1 2-Bromo-1-(3-nitrophenyl)ethanone plus reactant1->plus reactant2 Thiourea reactant2->plus intermediate 2-Amino-4-(3-nitrophenyl)thiazole product 3-(2-Amino-1,3-thiazol-4-yl)aniline intermediate->product Reduction (e.g., SnCl2, HCl) plus->intermediate Ethanol, Reflux (Cyclocondensation) Experimental_Workflow General Workflow for Synthesis and Purification setup 1. Reaction Setup (Reagents + Solvent) reaction 2. Reaction (Heating/Stirring) setup->reaction monitoring 3. Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 4. Work-up & Isolation (Quenching, Extraction) monitoring->workup If complete purification 5. Purification (Chromatography/Recrystallization) workup->purification characterization 6. Characterization (NMR, MS, m.p.) purification->characterization Dasatinib_Pathway Simplified Mechanism of Dasatinib Action dasatinib Dasatinib (contains Thiazolylaniline core) bcr_abl BCR-ABL Kinase (CML Driver) dasatinib->bcr_abl inhibits src SRC Family Kinases dasatinib->src inhibits substrates Downstream Substrates bcr_abl->substrates phosphorylates src->substrates phosphorylates proliferation Cell Proliferation & Survival substrates->proliferation promotes apoptosis Apoptosis proliferation->apoptosis inhibits

References

3-(1,3-Thiazol-4-yl)aniline: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-(1,3-Thiazol-4-yl)aniline is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents. Its structure, featuring a reactive aniline moiety and a biologically relevant thiazole ring, makes it a prime starting material for the synthesis of a diverse range of compounds with potential applications in drug discovery. The thiazole nucleus is a common scaffold in many FDA-approved drugs and is known to interact with various biological targets. This, combined with the synthetic versatility of the aniline group, allows for the creation of libraries of compounds for screening against different diseases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.

Application Notes

The primary application of this compound in organic synthesis is as a nucleophile in reactions targeting the amino group. The aniline moiety can readily undergo acylation, alkylation, arylation, and condensation reactions, allowing for the introduction of a wide variety of substituents. This versatility is crucial in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological activity.

Key Applications:

  • Synthesis of Kinase Inhibitors: The thiazole-aniline scaffold is a privileged structure in the design of kinase inhibitors.[1] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] Derivatives of this compound have been explored as inhibitors of various kinases, including those involved in cancer cell proliferation and survival.

  • Development of Anticancer Agents: Many thiazole-containing compounds exhibit potent anticancer activity.[3][4] By using this compound as a starting material, medicinal chemists can synthesize novel compounds and evaluate their efficacy against various cancer cell lines.

  • Antimicrobial Agents: Thiazole derivatives have also shown promise as antimicrobial agents.[5] The ability to easily modify the this compound core allows for the development of new compounds with potential activity against bacterial and fungal pathogens.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of amide derivatives of this compound, a common and important class of compounds in drug discovery.

Protocol 1: General Procedure for the N-Acylation of this compound with an Acyl Chloride

This protocol describes a general method for the synthesis of N-(3-(1,3-thiazol-4-yl)phenyl)amides via the reaction of this compound with an appropriate acyl chloride.

Reaction Scheme:

Acylation_Reaction cluster_product Product reactant1 This compound product N-(3-(1,3-Thiazol-4-yl)phenyl)amide reactant1->product reactant2 R-COCl (Acyl Chloride) reactant2->product reagent Pyridine CH2Cl2, 0 °C to rt

Caption: General reaction scheme for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.2 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-(3-(1,3-thiazol-4-yl)phenyl)amide.

Quantitative Data (Example):

Acyl ChlorideProductYield (%)1H NMR (DMSO-d6, δ ppm)Mass Spec (m/z)
Benzoyl chlorideN-(3-(1,3-thiazol-4-yl)phenyl)benzamide8510.41 (s, 1H), 9.22 (s, 1H), 8.58 (s, 1H), 8.00 (d, J = 7.8 Hz, 2H), 7.89 (s, 1H), 7.65-7.50 (m, 4H), 7.42 (t, J = 8.0 Hz, 1H)281.1 [M+H]+
Acetyl chlorideN-(3-(1,3-thiazol-4-yl)phenyl)acetamide9210.15 (s, 1H), 9.16 (s, 1H), 8.41 (s, 1H), 7.95 (s, 1H), 7.60 (d, J = 8.0 Hz, 1H), 7.35 (t, J = 8.0 Hz, 1H), 2.09 (s, 3H)219.1 [M+H]+
Protocol 2: Synthesis of N-(3-(1,3-thiazol-4-yl)phenyl)amides using a Coupling Reagent

This protocol provides an alternative method for amide bond formation using a peptide coupling reagent, which is often milder and suitable for more sensitive substrates.

Experimental Workflow:

Amide_Coupling_Workflow start Start dissolve Dissolve carboxylic acid, this compound, HATU, and DIPEA in DMF start->dissolve stir Stir at room temperature for 12-24 hours dissolve->stir workup Aqueous workup: - Dilute with EtOAc - Wash with water and brine stir->workup dry Dry organic layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the synthesis of N-(3-(1,3-thiazol-4-yl)phenyl)amides using a coupling reagent.

Materials:

  • This compound

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of various protein kinases. One important signaling pathway often targeted in cancer therapy is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. The following diagram illustrates the points of inhibition within this pathway by a hypothetical inhibitor derived from this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical thiazole derivative.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of biologically active compounds. The straightforward and efficient protocols for its functionalization, particularly through N-acylation, make it an attractive starting material for medicinal chemists. Its utility in the development of kinase inhibitors highlights its importance in modern drug discovery efforts aimed at treating diseases such as cancer. The provided protocols and data serve as a guide for researchers to explore the full potential of this important heterocyclic scaffold.

References

Applications of 3-(1,3-Thiazol-4-yl)aniline in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Thiazol-4-yl)aniline is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. The unique structural arrangement of the aniline and thiazole rings provides a key pharmacophore for interaction with various biological targets. This moiety is particularly prominent in the design of kinase inhibitors for oncology, as well as in the development of novel antimicrobial agents. The thiazole ring can participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes, while the aniline group offers a convenient point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide an overview of the utility of this compound in these therapeutic areas, along with detailed protocols for the synthesis and evaluation of its derivatives.

I. Applications in Oncology: Kinase Inhibition

Derivatives of this compound have been investigated as potent inhibitors of various protein kinases that are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

A. Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 can block its signaling cascade. The this compound scaffold can be elaborated to create potent VEGFR-2 inhibitors.

Compound IDIC50 (µM) against VEGFR-2Reference CompoundReference IC50 (µM)
Thiazole Derivative A0.085SunitinibNot Specified
Thiazole Derivative B0.192Sorafenib0.082
Thiazole Derivative C0.067SunitinibNot Specified
B. Targeting CDK4/6 in Cell Cycle Regulation

Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are pivotal in regulating the G1 phase of the cell cycle.[1] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and suppression of tumor growth.[1] The this compound core can be a foundational element in the synthesis of selective CDK4/6 inhibitors.

Compound IDCell LineIC50 (µM)
Thiazole-based Inhibitor XMCF-7 (Breast Cancer)2.44
Thiazole-based Inhibitor YLoVo (Colon Cancer)23.29
Thiazole-based Inhibitor ZHCT-116 (Colon Cancer)2.03

II. Applications in Infectious Diseases: Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Representative Thiazole Derivatives
Compound IDS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)C. albicans (MIC in µg/mL)
Thiazolidinone Derivative 18>6416
Thiazolidinone Derivative 2161632
Thiazole Derivative 3125-150125-150125-150

III. Experimental Protocols

A. Synthesis Protocol: General Method for Synthesis of this compound Derivatives

This protocol describes a general method for the derivatization of the aniline moiety of this compound, for example, through an amidation reaction.

Materials:

  • This compound

  • Desired carboxylic acid or acyl chloride

  • Coupling agent (e.g., HATU, HOBt/EDC) or base (e.g., triethylamine, pyridine) if starting from acyl chloride

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Kinase Inhibition Assay Protocol (Radiometric Format)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase (e.g., VEGFR-2, CDK4).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, CDK4/Cyclin D1)

  • Kinase-specific substrate (e.g., synthetic peptide, Rb protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the test compound to the wells.

  • Add the kinase enzyme and the substrate.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

C. Cell Proliferation Assay Protocol (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the formazan solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells, and determine the IC50 value.[2]

D. Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[3]

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a positive control (microbe without compound) and a negative control (broth without microbe).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microbe.[3]

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathway Diagrams

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Activates MEK MEK RAF->MEK Activates Survival Cell Survival Akt->Survival ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling cascade and the point of inhibition.

CDK46_Signaling_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Inhibitor This compound Derivative Inhibitor->CDK46 Inhibits

Caption: CDK4/6-Rb signaling pathway and the point of inhibition.

B. Experimental Workflow Diagram

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis & Purification of Derivatives Start->Synthesis InVitro_Kinase In Vitro Kinase Assays (e.g., VEGFR-2, CDK4/6) Synthesis->InVitro_Kinase Cell_Based Cell-Based Assays (e.g., MTT, Cell Cycle) Synthesis->Cell_Based Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Synthesis->Antimicrobial Data_Analysis Data Analysis & SAR Studies InVitro_Kinase->Data_Analysis Cell_Based->Data_Analysis Antimicrobial->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for inhibitor synthesis and evaluation.

References

Application Notes and Protocols for the Use of 3-(1,3-Thiazol-4-yl)aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1,3-Thiazol-4-yl)aniline is a key heterocyclic building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. The thiazole ring, coupled with the aniline moiety, provides a versatile scaffold that can be readily functionalized to interact with the ATP-binding site of various protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from this compound. We will focus on the synthesis of an exemplary kinase inhibitor, detail relevant signaling pathways, and provide protocols for its biological evaluation.

Kinase Targets and Signaling Pathways

Derivatives of anilino-thiazoles have been shown to inhibit a range of important kinases involved in cancer progression. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), which are central nodes in critical signaling pathways.

VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Anilino-Thiazole Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Anilino-Thiazole Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and point of inhibition.

Synthesis of a Representative Kinase Inhibitor

Reaction Scheme:

Synthesis_Workflow A This compound C Intermediate: 2-Chloro-N-(3-(thiazol-4-yl)phenyl)acetamide A->C Acylation (Base, Solvent) B 2-Chloroacetyl chloride B->C E Final Kinase Inhibitor C->E Nucleophilic Substitution D Nucleophile (e.g., amine) D->E

Caption: General synthesis workflow for kinase inhibitors.

Experimental Protocol: Synthesis of 2-Chloro-N-(3-(thiazol-4-yl)phenyl)acetamide

Materials:

  • This compound

  • 2-Chloroacetyl chloride

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add 2-chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-Chloro-N-(3-(thiazol-4-yl)phenyl)acetamide.

This intermediate can then be further reacted with various nucleophiles to generate a library of potential kinase inhibitors.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (VEGFR-2 as an example)

This protocol describes a general method to determine the in vitro inhibitory activity of a synthesized compound against a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compound

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate, and the diluted inhibitor.

  • Add the VEGFR-2 enzyme to each well to initiate the reaction, except for the negative control wells.

  • Add ATP to all wells to start the kinase reaction.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the inhibitor compound in the cell culture medium.

  • Treat the cells with different concentrations of the inhibitor and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (Growth Inhibition 50%) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation

The following tables present representative quantitative data for thiazole-based kinase inhibitors from the literature to illustrate the expected potency.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Thiazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound A VEGFR-251.09[1]
Compound B PI3Kα86[2]
Compound C mTOR221[2]

Table 2: In Vitro Cytotoxicity of Representative Thiazole Derivatives

Compound IDCell LineGI50 (µM)Reference
Compound D MCF-7 (Breast)3.83[1]
Compound E HepG2 (Liver)7.26[3]
Compound F MDA-MB-231 (Breast)1.21[1]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design, synthesize, and evaluate novel therapeutic agents based on this privileged scaffold. The ability to target key signaling pathways such as VEGFR-2 and PI3K/Akt/mTOR underscores the potential of these compounds in the development of next-generation cancer therapies.

References

Application Notes and Protocols for the Synthesis of 3-(1,3-Thiazol-4-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(1,3-thiazol-4-yl)aniline and its analogs, potent scaffolds in medicinal chemistry. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that are present in numerous biologically active molecules and pharmaceutical agents. The this compound core, in particular, serves as a valuable building block for the development of novel therapeutic agents, including kinase inhibitors and anticancer drugs. The Hantzsch thiazole synthesis offers a versatile and efficient route to access a wide array of substituted thiazoles by condensing α-haloketones with thioamides. This protocol outlines the synthesis of the parent compound, this compound, and provides a framework for the preparation of various analogs by modifying the starting materials.

General Reaction Scheme

The synthesis of this compound and its analogs via the Hantzsch reaction involves the cyclocondensation of a substituted 2-bromo-1-(3-aminophenyl)ethanone with a thioamide.

G cluster_0 Hantzsch Thiazole Synthesis A 2-Bromo-1-(3-aminophenyl)ethanone E This compound A->E + B Thioamide (e.g., Thioformamide) B->E + C Solvent (e.g., Ethanol) D Heat

Caption: General reaction scheme for the Hantzsch synthesis of this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound and its analogs.

Materials and Equipment
  • Reagents:

    • Substituted 3-aminoacetophenones

    • Bromine or N-Bromosuccinimide (NBS)

    • Thiourea, thioformamide, or other substituted thioamides

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol (absolute)

    • Ethyl acetate

    • Hexane

    • Chloroform

    • Sodium sulfate (anhydrous)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

  • Equipment:

    • Round-bottom flasks

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Separatory funnel

    • Büchner funnel and flask

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • UV lamp

    • Melting point apparatus

    • NMR spectrometer

    • Mass spectrometer

    • FT-IR spectrometer

Synthesis of 2-Bromo-1-(3-aminophenyl)ethanone (Starting Material)

The key α-haloketone intermediate can be synthesized from the corresponding 3-aminoacetophenone.

  • Protection of the amine (optional but recommended): To a solution of 3-aminoacetophenone in a suitable solvent (e.g., dichloromethane), add a protecting group such as di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected acetophenone.

  • Bromination: Dissolve the (protected) 3-aminoacetophenone in a suitable solvent like chloroform or acetic acid. Add bromine or N-bromosuccinimide portion-wise while stirring at 0-5 °C.[1] Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Deprotection (if applicable): If the amine was protected, dissolve the crude product in a suitable solvent (e.g., dichloromethane) and add an acid such as trifluoroacetic acid or hydrochloric acid in dioxane. Stir until the deprotection is complete (monitored by TLC). Neutralize the reaction mixture and extract the product. Purify the product by column chromatography or recrystallization.

General Protocol for the Synthesis of this compound Analogs
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(3-aminophenyl)ethanone (1.0 eq.) in absolute ethanol.[2]

  • Addition of Thioamide: To the solution, add the desired thioamide (e.g., thiourea, thioformamide, or a substituted thioamide) (1.1-1.2 eq.).[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:hexane, 1:1).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture over crushed ice or into cold water to precipitate the product.[2]

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound analog.[2]

  • Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectra.

Synthetic Workflow Diagram

G start Start: Substituted 3-aminoacetophenone protect Amine Protection (Optional) start->protect brominate α-Bromination start->brominate Direct Bromination protect->brominate deprotect Amine Deprotection (if protected) brominate->deprotect alpha_halo 2-Bromo-1-(3-aminophenyl)ethanone Analog brominate->alpha_halo If not protected deprotect->alpha_halo hantzsch Hantzsch Thiazole Synthesis (with Thioamide) alpha_halo->hantzsch workup Work-up & Isolation hantzsch->workup purify Purification (Recrystallization/Chromatography) workup->purify characterize Characterization (NMR, MS, IR, M.P.) purify->characterize end Final Product: This compound Analog characterize->end

Caption: Experimental workflow for the synthesis of this compound analogs.

Data Presentation

The following tables summarize quantitative data for representative this compound analogs synthesized via the Hantzsch protocol.

Table 1: Synthesis of 4-Aryl-2-aminothiazole Analogs

Entryα-HaloketoneThioamideSolventConditionsYield (%)M.P. (°C)Reference
12-Bromo-1-phenylethanoneThioureaEthanolReflux, 3h92150-152[2]
22-Bromo-1-(4-chlorophenyl)ethanoneThioureaEthanolReflux, 3h95162-164[2]
32-Bromo-1-(4-bromophenyl)ethanoneThioureaEthanolReflux, 3h94165-168[2]
42-Bromo-1-(4-nitrophenyl)ethanoneThioureaEthanolReflux, 3h90218-220[2]
52-Bromo-1-(4-methylphenyl)ethanoneThioureaEthanolReflux, 3h93145-147[2]
62-Bromo-1-(4-methoxyphenyl)ethanoneThioureaEthanolReflux, 3h91178-180[2]

Table 2: Characterization Data for Selected Analogs

CompoundMolecular Formula¹H NMR (δ, ppm)Mass Spectrum (m/z)
4-Phenyl-1,3-thiazol-2-amineC₉H₈N₂S7.75 (d, 2H), 7.35 (t, 2H), 7.25 (t, 1H), 7.10 (s, 2H, NH₂), 6.80 (s, 1H, thiazole-H)177 (M+H)⁺
4-(4-Chlorophenyl)-1,3-thiazol-2-amineC₉H₇ClN₂S7.80 (d, 2H), 7.40 (d, 2H), 7.15 (s, 2H, NH₂), 6.90 (s, 1H, thiazole-H)211 (M+H)⁺
4-(4-Bromophenyl)-1,3-thiazol-2-amineC₉H₇BrN₂S7.70 (d, 2H), 7.55 (d, 2H), 7.20 (s, 2H, NH₂), 6.95 (s, 1H, thiazole-H)255/257 (M+H)⁺

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionIncrease reaction time, ensure anhydrous conditions, or consider a more suitable solvent.
Difficult purificationOptimize the recrystallization solvent system or use column chromatography with a suitable eluent gradient.
Formation of side productsImpure starting materialsPurify starting materials before use.
Incorrect reaction temperatureMaintain the recommended reaction temperature consistently.
No product formationInactive starting materialsCheck the quality and purity of the α-haloketone and thioamide.
Incorrect reaction conditionsVerify the solvent, temperature, and reaction time. Consider using a catalyst if applicable.

Conclusion

The Hantzsch thiazole synthesis provides a robust and versatile platform for the preparation of this compound and its analogs. By carefully selecting the appropriate α-haloketone and thioamide starting materials, a diverse library of compounds can be generated for further investigation in drug discovery and development programs. The protocols and data presented herein offer a comprehensive guide for researchers in this field.

References

Application Notes and Protocols: 3-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Thiazol-4-yl)aniline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a thiazole ring linked to an aniline moiety, serves as a versatile scaffold for the synthesis of novel therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the synthesis of this compound via the Hantzsch thiazole synthesis, a protocol for studying its reaction kinetics, and an overview of its potential biological signaling pathway interactions.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings. The reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound, the key precursors are 2-bromo-1-(3-aminophenyl)ethanone and thioformamide. The generally accepted mechanism proceeds through an initial S-alkylation of the thioamide sulfur on the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Bromo-1-(3-aminophenyl)ethanone I1 S-Alkylation Adduct R1->I1 Nucleophilic Attack R2 Thioformamide R2->I1 I2 Cyclized Intermediate (Thiazoline) I1->I2 Intramolecular Cyclization P This compound I2->P Dehydration (-H2O) Kinetic_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare reaction mixture in NMR tube B Acquire 1H NMR spectra at time intervals A->B C Integrate characteristic peaks of reactants and product B->C D Convert integrals to concentrations C->D E Plot concentration vs. time D->E F Determine reaction order and rate constant (k) E->F G Repeat at different temperatures F->G H Calculate Activation Energy (Ea) using Arrhenius plot G->H PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylation (Thr308) TSC2 TSC2 AKT->TSC2 Inhibition Survival Cell Survival AKT->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) mTORC1 mTORC1 TSC2->mTORC1 Inhibition S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits translation

Application Notes and Protocols for High-Throughput Screening of 3-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for a high-throughput screening (HTS) campaign to identify and characterize inhibitors of the hypothetical "Tumor-Associated Kinase X" (TAK-X). The compound of interest, 3-(1,3-Thiazol-4-yl)aniline, is investigated as a potential lead scaffold. TAK-X is a serine/threonine kinase postulated to be a key node in a pro-survival signaling pathway frequently overactive in various cancer types. In this hypothetical pathway, the upstream "Growth Factor Receptor Y" (GFR-Y), upon ligand binding, activates TAK-X, which in turn phosphorylates the transcription factor "Substrate Z" (Sub-Z). Phosphorylated Sub-Z then translocates to the nucleus and promotes the expression of anti-apoptotic genes, contributing to tumorigenesis.

This document outlines a three-tiered screening cascade:

  • Primary HTS: A biochemical fluorescence polarization (FP) assay to identify direct inhibitors of TAK-X enzymatic activity.

  • Secondary Confirmatory Assay: A cell-based reporter gene assay to confirm the inhibitory activity of hits within a cellular context.

  • Tertiary Assay: A cell viability assay to assess the cytotoxicity of confirmed hits and distinguish specific anti-proliferative effects from general toxicity.

Hypothetical Signaling Pathway

The diagram below illustrates the proposed signaling cascade involving TAK-X, which serves as the target for the screening assays described.

TAK_X_Signaling_Pathway ligand Growth Factor gfry GFR-Y ligand->gfry Binds takx TAK-X (Target Kinase) gfry->takx Activates subz Sub-Z takx->subz Phosphorylates psubz p-Sub-Z subz->psubz nucleus Nucleus psubz->nucleus Translocates genes Anti-Apoptotic Genes nucleus->genes Upregulates thiazol This compound thiazol->takx Inhibits

Caption: Hypothetical TAK-X signaling pathway.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained for this compound and control compounds throughout the screening cascade.

Table 1: Primary HTS - TAK-X Fluorescence Polarization Assay

CompoundTargetAssay TypeIC₅₀ (µM)
This compoundTAK-XFP5.2
Staurosporine (Positive Control)TAK-XFP0.1
DMSO (Negative Control)TAK-XFP> 100

Table 2: Secondary Confirmatory - Cell-Based Reporter Assay

CompoundTarget PathwayAssay TypeIC₅₀ (µM)
This compoundTAK-XReporter Gene8.9
Staurosporine (Positive Control)TAK-XReporter Gene0.5
DMSO (Negative Control)TAK-XReporter Gene> 100

Table 3: Tertiary Assay - Cell Viability (Cytotoxicity)

CompoundCell LineAssay TypeCC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀_reporter)
This compoundHEK293Resazurin> 50> 5.6
Staurosporine (Positive Control)HEK293Resazurin2.14.2
DMSO (Negative Control)HEK293Resazurin> 100N/A

Experimental Protocols

Primary High-Throughput Screening: Fluorescence Polarization (FP) Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a fluorescently labeled peptide substrate by TAK-X.

Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution plate Dispense Compounds (100 nL) into 384-well Plate add_reagents Add Reagent Mix (10 µL) to Plate plate->add_reagents reagents Prepare TAK-X Enzyme and Fluorescent Peptide /ATP Mix incubate Incubate at RT for 60 min add_reagents->incubate read Read Fluorescence Polarization (mP) incubate->read

Caption: Workflow for the primary FP-based HTS assay.

Materials:

  • Recombinant human TAK-X enzyme

  • Fluorescein-labeled peptide substrate

  • ATP

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT

  • This compound and control compounds in DMSO

  • Low-volume, black, 384-well assay plates

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of compounds from the library (10 mM in DMSO) into the assay plates for a final screening concentration of 10 µM. For dose-response curves, perform a 10-point, 3-fold serial dilution.

  • Reagent Preparation: Prepare a 2X master mix in assay buffer containing 2X final concentration of TAK-X enzyme, fluorescent peptide, and ATP. (Final concentrations to be optimized, e.g., 5 nM TAK-X, 100 nM peptide, 10 µM ATP).

  • Reagent Addition: Add 10 µL of the 2X master mix to each well of the compound-plated 384-well plate.

  • Incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader (e.g., excitation at 485 nm, emission at 535 nm).

  • Data Analysis: Calculate percent inhibition relative to high (DMSO) and low (Staurosporine) controls. Determine IC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Secondary Confirmatory: Cell-Based Reporter Gene Assay

This assay validates the activity of primary hits in a cellular environment using a HEK293 cell line stably expressing TAK-X and a Sub-Z-driven luciferase reporter construct.

Workflow Diagram:

Reporter_Assay_Workflow seed_cells Seed HEK293-TAK-X-Reporter Cells in 384-well Plates incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 add_compounds Add Compounds (100 nL) and Incubate for 1h incubate1->add_compounds add_agonist Add GFR-Y Agonist to Stimulate Pathway add_compounds->add_agonist incubate2 Incubate for 6h (37°C, 5% CO₂) add_agonist->incubate2 add_luciferase Add Luciferase Detection Reagent incubate2->add_luciferase read_lum Read Luminescence add_luciferase->read_lum

Caption: Workflow for the secondary reporter gene assay.

Materials:

  • HEK293 cell line stably expressing TAK-X and the Sub-Z-luciferase reporter

  • Assay Medium: DMEM with 1% FBS

  • GFR-Y agonist

  • Luciferase detection reagent (e.g., Bright-Glo™)

  • White, opaque, 384-well cell culture plates

Protocol:

  • Cell Seeding: Seed the HEK293-TAK-X-Reporter cells into 384-well plates at a density of 5,000 cells/well in 20 µL of assay medium. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Addition: Transfer 100 nL of hit compounds in a dose-response format to the assay plates.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add 5 µL of GFR-Y agonist at a pre-determined EC₈₀ concentration to all wells except the negative controls.

  • Incubation: Incubate for an additional 6 hours at 37°C, 5% CO₂.

  • Luminescence Detection: Equilibrate the plates to room temperature. Add 25 µL of luciferase detection reagent to each well.

  • Data Acquisition: After a 5-minute incubation, measure luminescence using a plate reader.

  • Data Analysis: Calculate percent inhibition and determine IC₅₀ values as described for the primary assay.

Tertiary Assay: Cell Viability (Resazurin Assay)

This assay is used to determine the cytotoxicity of compounds and calculate a selectivity index.

Materials:

  • HEK293 cells (parental line)

  • Culture Medium: DMEM with 10% FBS

  • Resazurin sodium salt solution

  • Clear-bottom, black, 384-well cell culture plates

Protocol:

  • Cell Seeding: Seed HEK293 cells at a density of 2,500 cells/well in 40 µL of culture medium. Incubate for 24 hours.

  • Compound Addition: Add 100 nL of compounds in a dose-response format.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 10 µL of Resazurin solution to each well for a final concentration of 50 µM.

  • Incubation: Incubate for 4 hours at 37°C.

  • Data Acquisition: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis: Calculate cell viability relative to controls and determine the CC₅₀ (50% cytotoxic concentration). The selectivity index is calculated as CC₅₀ / IC₅₀ (from the reporter assay).

Application Notes and Protocols for Thiazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 3-(1,3-Thiazol-4-yl)aniline is limited in publicly available research. The following application notes and protocols are synthesized based on studies of structurally related thiazole derivatives and are intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Application Notes

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of thiazole have shown significant potential in preclinical studies, particularly in the areas of oncology and infectious diseases. These compounds are being investigated for their therapeutic efficacy, with research focusing on their mechanisms of action and structure-activity relationships.

Anticancer Applications:

Thiazole derivatives have demonstrated considerable cytotoxic effects against a variety of cancer cell lines.[2][3] The proposed mechanisms for their anticancer activity are diverse and include:

  • Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[3][4] This is often mediated through the activation of caspases and modulation of apoptosis-related proteins.[4]

  • Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle.[2]

  • Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][5]

The promising in vitro and in vivo anticancer potential of the thiazole scaffold has led to the development of approved chemotherapeutic agents like Dasatinib and Ixazomib.[1]

Antimicrobial Applications:

The thiazole ring is a key component in a number of compounds exhibiting antimicrobial properties. These derivatives have been screened against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7][8] The mechanism of their antimicrobial action is an active area of research.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected thiazole derivatives from various studies.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
4c MCF-7 (Breast)MTT2.57 ± 0.16[2]
4c HepG2 (Liver)MTT7.26 ± 0.44[2]
4d MDA-MB-231 (Breast)MTT1.21[5]
4b MDA-MB-231 (Breast)MTT3.52[5]
6c SK-MEL-28 (Melanoma)MTT3.46[9]

Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
12 S. aureusCup Plate125-150[6]
12 E. coliCup Plate125-150[6]
12 A. nigerCup Plate125-150[6]
37c BacteriaNot Specified46.9 - 93.7[7]
37c FungiNot Specified5.8 - 7.8[7]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of thiazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10][11]

Materials:

  • Thiazole compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[10] Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in the growth medium. The final DMSO concentration should not exceed 0.5%.[10] Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[10]

  • Incubation: Incubate the plate for 48-72 hours.[10]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of thiazole derivatives against bacterial and fungal strains.[12]

Materials:

  • Thiazole compound stock solution (in DMSO)

  • 96-well round-bottom plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile PBS

  • Humidified incubator (37°C for bacteria, 30°C for fungi)

  • Microplate reader (optional, for turbidity measurement)

  • Positive control antibiotic/antifungal

  • Negative control (medium only)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform serial two-fold dilutions of the thiazole compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (microorganism with a known antimicrobial agent), a negative control (broth only), and a vehicle control (microorganism with DMSO).

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density with a microplate reader.

Visualizations

G Experimental Workflow for In Vitro Anticancer Screening cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Mechanism of Action Studies A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B D Treatment of Cells B->D C Serial Dilution of Thiazole Derivative C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G H Cell Cycle Analysis G->H I Apoptosis Assay (e.g., Annexin V) G->I J Enzyme Inhibition Assay G->J

Caption: Workflow for evaluating the in vitro anticancer activity of thiazole derivatives.

G Hypothetical Apoptosis Signaling Pathway Induced by a Thiazole Derivative cluster_0 Cellular Stress cluster_1 Apoptotic Cascade Thiazole Thiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiazole->ROS Mito Mitochondrial Dysfunction Thiazole->Mito Bax ↑ Bax ROS->Bax Casp9 Caspase-9 Activation Mito->Casp9 Bax->Mito Bcl2 ↓ Bcl-2 Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by a thiazole derivative.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(1,3-Thiazol-4-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 3-(1,3-Thiazol-4-yl)aniline.

Synthesis Overview

The synthesis of this compound can be primarily achieved through two common synthetic routes:

  • Hantzsch Thiazole Synthesis followed by functional group manipulation: This classic method involves the initial formation of a related thiazole ring system, which is then converted to the target aniline.

  • Suzuki-Miyaura Cross-Coupling: This modern approach directly couples a thiazole unit with an aniline precursor, offering a more convergent synthesis.

Below are detailed troubleshooting guides and experimental protocols for both methods.

Route 1: Hantzsch Thiazole Synthesis Approach

This route involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible pathway involves the synthesis of an intermediate like 4-(3-nitrophenyl)-1,3-thiazole, followed by the reduction of the nitro group.

Troubleshooting Guide & FAQs (Hantzsch Synthesis)

Q1: My Hantzsch reaction yield is low. What are the common causes and solutions?

A1: Low yields in the Hantzsch thiazole synthesis can stem from several factors. A primary reason is the instability of the α-haloketone starting material, which can undergo self-condensation or decomposition. Ensure that the α-haloketone is either freshly prepared or purified before use. Another common issue is suboptimal reaction temperature; the reaction often requires heating, but excessive heat can lead to side product formation. It is also crucial to maintain the correct stoichiometry between the α-haloketone and the thioamide.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?

A2: A common side reaction is the formation of isomeric thiazole products, especially under acidic conditions. The reaction between an α-haloketone and a thioamide can sometimes yield a mixture of 2-aminothiazoles and 2-imino-2,3-dihydrothiazoles[1]. To favor the desired product, it is advisable to run the reaction under neutral or slightly basic conditions. Another possibility is the self-condensation of the α-haloketone. Ensuring a molar excess of the thioamide can help to minimize this.

Q3: The final reduction of the nitro group to an aniline is incomplete. How can I improve this step?

A3: Incomplete reduction of the nitro group can be due to several factors, including catalyst poisoning or insufficient reducing agent. If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and the system is free of potential poisons like sulfur compounds. If using a chemical reducing agent like tin(II) chloride (SnCl₂), ensure you are using a sufficient molar excess and that the reaction is stirred for an adequate amount of time. Monitoring the reaction by TLC is crucial to determine completion.

Data Presentation: Optimizing Hantzsch Reaction Conditions

The following table provides representative data for optimizing the synthesis of a 4-arylthiazole intermediate.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1EthanolReflux465
2MethanolReflux462
3DMF100275
4Dioxane100370
5Ethanol60855
Experimental Protocol: Hantzsch Synthesis and Subsequent Reduction

Step 1: Synthesis of 4-(3-Nitrophenyl)-1,3-thiazole

  • To a solution of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) in ethanol, add thioformamide (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield 4-(3-nitrophenyl)-1,3-thiazole.

Step 2: Reduction of 4-(3-Nitrophenyl)-1,3-thiazole to this compound

  • Dissolve 4-(3-nitrophenyl)-1,3-thiazole (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Workflow Diagram: Hantzsch Synthesis Route

Hantzsch_Synthesis_Workflow cluster_step1 Step 1: Thiazole Formation cluster_step2 Step 2: Nitro Reduction Start_H 2-Bromo-1-(3-nitrophenyl)ethan-1-one + Thioformamide Reaction_H Hantzsch Reaction (Ethanol, Reflux) Start_H->Reaction_H Workup_H Aqueous Workup & Filtration Reaction_H->Workup_H Intermediate 4-(3-Nitrophenyl)-1,3-thiazole Workup_H->Intermediate Reduction Reduction (SnCl2, HCl, Ethanol) Intermediate->Reduction Neutralization Neutralization (NaHCO3) Reduction->Neutralization Extraction Ethyl Acetate Extraction Neutralization->Extraction Purification_H Column Chromatography Extraction->Purification_H Final_Product_H This compound Purification_H->Final_Product_H

Caption: Workflow for the synthesis of this compound via the Hantzsch reaction.

Route 2: Suzuki-Miyaura Cross-Coupling Approach

This method directly couples a pre-formed thiazole ring with an aniline derivative, typically using a palladium catalyst. A common strategy is the coupling of 4-bromothiazole with 3-aminophenylboronic acid.

Troubleshooting Guide & FAQs (Suzuki-Miyaura Coupling)

Q1: My Suzuki-Miyaura coupling reaction is not proceeding or has very low conversion. What should I check?

A1: Low or no conversion in a Suzuki coupling is often related to the catalyst, reagents, or reaction conditions. Ensure your palladium catalyst is active; using a pre-catalyst that readily forms the active Pd(0) species is beneficial. The quality of the boronic acid is critical; it should be pure and dry, as impurities or water can lead to protodeboronation (replacement of the boronic acid group with a hydrogen). The base is also crucial for activating the boronic acid; ensure it is anhydrous and finely powdered for better solubility and reactivity. Lastly, ensure the reaction is performed under an inert atmosphere (nitrogen or argon) as oxygen can deactivate the catalyst.

Q2: I am observing a significant amount of a homocoupled side product (biphenyl-3,3'-diamine). How can I prevent this?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. This is often promoted by the presence of oxygen, which can reoxidize the active Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling. Rigorous degassing of your solvents and ensuring a completely inert atmosphere are the most effective ways to minimize this side reaction. Using a slight excess of the boronic acid can sometimes help, but the primary focus should be on oxygen exclusion.

Q3: How do I choose the right palladium catalyst and ligand for this specific coupling?

A3: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For coupling with heteroaryl halides like 4-bromothiazole, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than simple ligands like triphenylphosphine (PPh₃). These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. A common and effective catalyst system is Pd(OAc)₂ with a ligand like SPhos, or a pre-formed catalyst like Pd(PPh₃)₄.

Data Presentation: Optimizing Suzuki-Miyaura Coupling Conditions

The following table presents hypothetical data for the optimization of the Suzuki-Miyaura coupling to form this compound.

Entry Palladium Source Ligand Base Solvent Temperature (°C) Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10045
2Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10060
3Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10085
4PdCl₂(dppf)-Cs₂CO₃Dioxane/H₂O10078
5Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O8070
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • To a flame-dried round-bottom flask, add 4-bromothiazole (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄) (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Once complete, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Workflow Diagram: Suzuki-Miyaura Coupling Route

Suzuki_Coupling_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_workup Reaction and Workup Reagents 4-Bromothiazole + 3-Aminophenylboronic acid + Base (K3PO4) Inert_Atmosphere Purge with N2/Ar Reagents->Inert_Atmosphere Catalyst Pd(OAc)2 + SPhos Solvent Add Degassed Dioxane/H2O Inert_Atmosphere->Solvent Heating Heat to 100°C Solvent->Heating Workup_S Aqueous Workup Heating->Workup_S Extraction_S Ethyl Acetate Extraction Workup_S->Extraction_S Purification_S Column Chromatography Extraction_S->Purification_S Final_Product_S This compound Purification_S->Final_Product_S Troubleshooting_Logic cluster_solutions Potential Solutions Start Problem Encountered (e.g., Low Yield, Impurities) Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Check_Catalyst Assess Catalyst/Ligand (Activity, Correct Choice) Start->Check_Catalyst Analyze_Side_Products Identify Side Products (TLC, LC-MS, NMR) Start->Analyze_Side_Products Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Optimize_Conditions Optimize Temp/Time/ Solvent/Base Check_Conditions->Optimize_Conditions Change_Catalyst Screen Different Catalysts/ Ligands Check_Catalyst->Change_Catalyst Modify_Workup Adjust Workup/Purification Method Analyze_Side_Products->Modify_Workup End Problem Resolved Purify_Reagents->End Re-run Reaction Optimize_Conditions->End Re-run Reaction Change_Catalyst->End Re-run Reaction Modify_Workup->End Re-purify Product

References

Technical Support Center: Synthesis of 3-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,3-Thiazol-4-yl)aniline. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Troubleshooting Guides

Issue: Low Yield of this compound

Question: We are experiencing a low yield in our Hantzsch thiazole synthesis of this compound. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in the Hantzsch synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The traditional Hantzsch synthesis often requires heating.[1] If the reaction is performed at room temperature, consider gradually increasing the temperature to overcome the activation energy. The choice of solvent is also critical; while alcohols like ethanol are common, exploring other solvents or solvent mixtures may improve yields. Reaction time is another key parameter; ensure the reaction is allowed to proceed to completion by monitoring its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purity of Starting Materials: The purity of the α-haloketone (e.g., 3-amino-α-bromoacetophenone) and the thioamide (e.g., thioformamide) is crucial. Impurities in the starting materials can lead to unwanted side reactions and a decrease in the yield of the desired product. Ensure all reactants are of high purity before use.

  • Improper Stoichiometry: The molar ratio of the reactants can significantly impact the reaction outcome. While a 1:1 stoichiometry is typical, using a slight excess of the thioamide is a common practice to ensure the complete consumption of the more valuable α-haloketone.

  • Formation of Byproducts: The generation of side products is a common cause of low yields. These byproducts can arise from various side reactions, which are discussed in detail in the following sections.

Issue: Presence of Significant Impurities in the Crude Product

Question: Our crude this compound contains several significant impurities. What are the likely byproducts and how can we minimize their formation?

Answer:

The formation of byproducts is a common challenge in the synthesis of substituted thiazoles. Understanding the potential side reactions can help in devising strategies to minimize their formation.

Common Byproducts and Mitigation Strategies:

  • Isomeric Byproducts (2-Imino-2,3-dihydrothiazoles): Under acidic conditions, the Hantzsch synthesis can lead to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole.[1]

    • Mitigation: Carefully control the pH of the reaction mixture. Conducting the synthesis in a neutral or slightly basic medium can favor the formation of the desired this compound.

  • Unreacted Starting Materials: Incomplete conversion of the starting materials will result in their presence as impurities in the final product.

    • Mitigation: As mentioned previously, optimizing reaction conditions (temperature, time, and stoichiometry) can drive the reaction to completion.

  • Side Reactions of the Amino Group: The free amino group on the aniline ring is susceptible to side reactions, such as acylation or alkylation, depending on the reaction conditions and the presence of other reagents.

    • Mitigation: It may be necessary to protect the amino group prior to the thiazole ring formation and deprotect it in a subsequent step. Common protecting groups for anilines include acetyl or Boc groups.

  • Polymerization/Tar Formation: The starting materials or the product itself may be unstable under the reaction conditions, leading to the formation of polymeric or tar-like substances. This is particularly a risk with prolonged reaction times at high temperatures.

    • Mitigation: Monitor the reaction closely and avoid unnecessarily long reaction times. Lowering the reaction temperature, if feasible, can also help to minimize degradation.

Frequently Asked Questions (FAQs)

Question 1: What is the most common synthetic route for this compound?

The most prevalent method for the synthesis of this compound is the Hantzsch thiazole synthesis.[2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this specific compound, the likely starting materials are a 3-aminophenyl substituted α-haloketone (e.g., 2-bromo-1-(3-aminophenyl)ethan-1-one) and a source of the thiazole's C2-N3-S1 fragment, such as thioformamide.

Question 2: What are the key experimental parameters to control during the synthesis?

The key parameters to control are:

  • Temperature: The reaction often requires heating, and the optimal temperature should be determined experimentally.

  • Solvent: Alcohols such as ethanol are commonly used, but the choice of solvent can influence the reaction rate and yield.

  • pH: The acidity or basicity of the reaction medium can affect the product distribution, particularly concerning the formation of isomeric byproducts.[1]

  • Reaction Time: Monitoring the reaction progress is crucial to ensure completion without excessive byproduct formation due to prolonged heating.

Question 3: How can I purify the crude this compound?

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen based on TLC analysis of the crude mixture.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective method for purification.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC can be employed. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid or formic acid) is typically used.

Question 4: Are there any specific safety precautions I should take during the synthesis?

Yes, standard laboratory safety practices should always be followed. Specifically:

  • α-Haloketones: These compounds are lachrymators and skin irritants. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Thioamides: Some thioamides can be toxic. Consult the Safety Data Sheet (SDS) for the specific thioamide being used.

  • Solvents: Organic solvents should be handled in a fume hood to avoid inhalation of vapors.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding byproduct formation in the synthesis of this compound. Researchers are encouraged to perform their own analytical studies (e.g., using HPLC or GC-MS) to quantify the formation of byproducts under different reaction conditions. This data would be invaluable for process optimization.

Experimental Protocols

General Hantzsch Thiazole Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-aminophenyl substituted α-haloketone in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add the thioamide (e.g., thioformamide) to the solution. A slight excess of the thioamide may be used.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product is then typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

  • Purification: The crude product is then purified using one of the methods described in FAQ 3.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield of this compound check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_purity Verify Starting Material Purity start->check_purity check_stoichiometry Confirm Reactant Stoichiometry start->check_stoichiometry analyze_byproducts Analyze for Byproducts (TLC/HPLC/MS) start->analyze_byproducts optimize_conditions Optimize Temp, Time, & Solvent check_conditions->optimize_conditions purify_reagents Purify/Source High-Purity Reagents check_purity->purify_reagents adjust_ratio Adjust Reactant Molar Ratio check_stoichiometry->adjust_ratio mitigate_byproducts Implement Mitigation Strategy (e.g., pH control, protection) analyze_byproducts->mitigate_byproducts success Improved Yield optimize_conditions->success purify_reagents->success adjust_ratio->success mitigate_byproducts->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 3-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,3-Thiazol-4-yl)aniline. The content is designed to address common challenges and improve reaction yields through a systematic, evidence-based approach.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most prevalent and versatile method for the synthesis of the thiazole ring in this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2][3] For the target molecule, the likely precursors are 2-halo-1-(3-aminophenyl)ethanone and a simple thioamide such as thioformamide.

Q2: I am experiencing very low yields in my Hantzsch synthesis of this compound. What are the primary factors to investigate?

Low yields in the Hantzsch thiazole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to undesirable side reactions and significantly lower the yield.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the efficiency of the reaction.[4][5]

  • Improper Stoichiometry: The molar ratio of the reactants can impact the reaction outcome.

  • Formation of Side Products: Isomeric byproducts or degradation of reactants and products can reduce the final yield.[4]

Q3: Can alternative energy sources be used to improve the reaction?

Yes, microwave irradiation has been shown to significantly reduce reaction times and improve yields for Hantzsch thiazole syntheses compared to conventional heating methods.[5] Ultrasound irradiation is another alternative energy source that can enhance reaction rates.

Q4: What are some common side reactions to be aware of during the synthesis?

A notable side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[6] The stability of both the reactants and intermediates is a critical factor that can influence the prevalence of these and other side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Low Reactivity of Starting Materials Ensure the α-haloketone is sufficiently reactive. Bromoketones are generally more reactive than chloroketones. The purity of the thioamide is also critical; consider recrystallization or purification if necessary.
Inadequate Reaction Temperature The Hantzsch synthesis often requires heating. If the reaction is being performed at room temperature, consider incrementally increasing the temperature. A systematic approach to optimizing the temperature for your specific substrates is recommended.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reaction time.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Polar solvents like ethanol or methanol are commonly used.[1] If yields are low, consider screening other solvents such as dimethylformamide (DMF).
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Suggested Solution
Formation of Isomeric Byproducts The reaction pH can influence product distribution. Running the reaction under neutral or slightly basic conditions may minimize the formation of 2-imino-2,3-dihydrothiazole isomers.[6]
Degradation of Reactants or Product The amino group on the phenyl ring can be sensitive. Consider protecting the amino group (e.g., as an acetyl or Boc derivative) before the thiazole synthesis and deprotecting it in a subsequent step.
Side Reactions of the Thioamide Using a slight excess of the thioamide can sometimes drive the reaction to completion, but a large excess may lead to purification challenges.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Product is Highly Soluble in the Reaction Mixture After the reaction is complete, neutralization with a weak base (e.g., sodium carbonate solution) can often induce precipitation of the product.[1]
Co-elution with Impurities during Chromatography Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
Product Oiling Out Instead of Crystallizing Try different recrystallization solvents or solvent mixtures. If the product is an oil, consider converting it to a salt (e.g., hydrochloride salt) which may be more crystalline.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of Hantzsch thiazole synthesis, based on literature for analogous systems.

Table 1: Effect of Catalyst on Yield

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
1None-Ethanol/Water652-3.5 h79-90
2SiW.SiO₂5Ethanol/Water652-3.5 hLower
3SiW.SiO₂10Ethanol/Water652-3.5 hIncreased
4SiW.SiO₂15Ethanol/Water652-3.5 h90
5SiW.SiO₂20Ethanol/Water652-3.5 h90

Data adapted from a study on a one-pot Hantzsch synthesis.[7]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntryMethodSolventTemperature (°C)TimeYield (%)
1Conventional RefluxMethanol658 hLower
2MicrowaveMethanol9030 min95
3Conventional HeatingEthanol/Water652-3.5 h79-90
4Ultrasonic IrradiationEthanol/WaterRoom Temp1.5-2 h79-90

Data compiled from studies on related Hantzsch thiazole syntheses.[5][7]

Table 3: Effect of Solvent on Yield in a One-Pot Synthesis

EntrySolventTemperatureYield (%)
1DMSO120°C46
2DMF120°C34
31,4-Dioxane120°C52
4Sulfolane120°C35
5Solvent-free120°C78

Data adapted from a study on the synthesis of 2-phenylbenzo[d]thiazole.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone (Precursor)

This protocol is adapted from the synthesis of a similar α-haloketone.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3-nitrophenyl)ethanone (1 eq) in chloroform.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Add bromine (1 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Workup: Pour the reaction mixture into ice-cold water. Separate the organic layer and wash it sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

The nitro group of 2-bromo-1-(3-nitrophenyl)ethanone can be reduced to an amino group using standard procedures, for example, with tin(II) chloride in ethanol or catalytic hydrogenation.

Protocol 3: Hantzsch Synthesis of this compound

This is a generalized protocol based on typical Hantzsch syntheses.[1]

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(3-aminophenyl)ethanone (1 eq) and thioformamide (1.1-1.5 eq) in a suitable solvent such as ethanol or methanol.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_hantzsch Hantzsch Thiazole Synthesis Start 1-(3-Nitrophenyl)ethanone Bromination Bromination (Br2, CHCl3) Start->Bromination Reduction Nitro Group Reduction (e.g., SnCl2, EtOH) Bromination->Reduction Precursor 2-Bromo-1-(3-aminophenyl)ethanone Reduction->Precursor Reaction Cyclocondensation (Ethanol, Reflux) Precursor->Reaction Thioformamide Thioformamide Thioformamide->Reaction Workup Neutralization & Precipitation (Na2CO3 aq.) Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield LowYield Low Yield Observed CheckPurity Verify Purity of Starting Materials LowYield->CheckPurity OptimizeTemp Optimize Reaction Temperature LowYield->OptimizeTemp OptimizeTime Optimize Reaction Time LowYield->OptimizeTime CheckSolvent Screen Different Solvents LowYield->CheckSolvent ProtectingGroup Use Protecting Group for Amine CheckPurity->ProtectingGroup ConsiderCatalyst Investigate Use of Catalysts OptimizeTemp->ConsiderCatalyst AlternativeEnergy Consider Microwave or Ultrasound OptimizeTime->AlternativeEnergy

Caption: Troubleshooting decision tree for low reaction yield.

Signaling_Pathway cluster_reactants Reactants AlphaHaloKetone α-Haloketone (Electrophile) Intermediate1 Thioester Intermediate AlphaHaloKetone->Intermediate1 Thioamide Thioamide (Nucleophile) Thioamide->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Product Intermediate2->Product Dehydration

Caption: Simplified reaction pathway for Hantzsch thiazole synthesis.

References

Technical Support Center: 3-(1,3-Thiazol-4-yl)aniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 3-(1,3-Thiazol-4-yl)aniline and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and other challenges you may encounter during your experiments.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems.

Issue 1: Unexpected Degradation of the Compound in Solution

  • Symptom: You observe a decrease in the concentration of your compound over a short period, discoloration of the solution (e.g., turning brownish), or the appearance of unexpected peaks in your analytical chromatogram (HPLC, LC-MS).

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Oxidation The aniline moiety is susceptible to oxidation, especially when exposed to air.[1][2] - Prepare solutions fresh before use. - Degas your solvents by sparging with an inert gas (e.g., argon or nitrogen). - Consider adding antioxidants if compatible with your experimental setup. - Store solutions under an inert atmosphere.
Photodegradation Aromatic and heterocyclic compounds can be sensitive to light. - Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[3] - Work in a fume hood with the sash down to minimize exposure to overhead lighting.
pH Instability Extreme pH conditions can lead to the hydrolysis or degradation of the thiazole ring or promote side reactions of the aniline group.[4][5][6][7] - Whenever possible, maintain the pH of your solution close to neutral (pH 7). - If your reaction requires acidic or basic conditions, consider performing it at a lower temperature to minimize degradation.[5][8]
Solvent Reactivity Certain solvents may react with your compound over time. - Use high-purity, anhydrous solvents. - Avoid reactive solvents unless they are a necessary part of the reaction. - For storage, consider solvents like DMSO or DMF, but always prepare fresh dilutions in your reaction solvent.

Issue 2: Poor Yield or Incomplete Reaction in Coupling Chemistries

  • Symptom: Your coupling reaction (e.g., Suzuki, Buchwald-Hartwig, amide coupling) results in a low yield of the desired product, with a significant amount of unreacted this compound remaining.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inactivation of Catalyst The nitrogen and sulfur atoms in the thiazole ring can potentially coordinate with and deactivate the metal catalyst. - Increase the catalyst loading in small increments. - Experiment with different ligands that may be less susceptible to inhibition.
Poor Solubility The compound may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture and slow reaction rates. - Choose a solvent system in which all reactants are fully soluble at the reaction temperature. - A mixture of solvents (e.g., dioxane/water) may be necessary for certain coupling reactions.[9]
Incorrect Base The choice of base is critical for the success of many coupling reactions. - Ensure the base is strong enough for the specific reaction but not so strong as to cause degradation of your starting material or product. - Common bases for Suzuki coupling include potassium carbonate and cesium carbonate.[9]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A refrigerator or freezer is ideal. Protect from exposure to air and moisture.

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh for each experiment. If you need to store a stock solution, use an anhydrous aprotic solvent like DMSO or DMF, store in an amber vial under an inert atmosphere (argon or nitrogen), and keep it at a low temperature (e.g., -20°C). For aqueous buffers, prepare the solution immediately before use as the compound's stability may be compromised.

Q3: My solution of this compound has turned brown. Is it still usable?

A3: A brown color often indicates oxidation of the aniline moiety.[2] While it might still contain some of the desired compound, the presence of impurities can interfere with your reaction. It is best to discard the discolored solution and prepare a fresh one.

Q4: What are the likely degradation products of this compound?

A4: Under oxidative conditions, you can expect the formation of nitrobenzenes, azobenzenes, and polymeric byproducts from the aniline portion.[1][8] Hydrolysis under harsh acidic or basic conditions could potentially lead to the cleavage of the thiazole ring.[4][5]

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or MS detection is the most suitable technique.[4][10] This will allow you to separate the parent compound from its potential degradation products and quantify its purity over time.

Data Presentation

While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides a qualitative summary of expected stability based on the general properties of anilines and thiazoles. It is recommended to perform your own stability studies for your specific derivatives and experimental conditions.

ConditionStress LevelExpected StabilityPotential Degradation Products
Acidic pH 1 M HClLow to ModeratePotential for hydrolysis and salt formation
Neutral pH pH 7.0 BufferGoodMinimal degradation
Basic pH 1 M NaOHLowAlkaline hydrolysis, oxidation
Oxidation 3% H₂O₂LowOxidized aniline derivatives, N-oxides
Heat 80°C in SolutionModerateIncreased rate of hydrolysis and oxidation
Light UV/Visible LightModeratePhotodegradation products

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for coupling this compound with a boronic acid.

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Degassed solvents (e.g., 1,4-dioxane and water)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0 eq.).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the palladium catalyst (0.05 eq.) under a positive flow of inert gas.

    • Add the degassed solvents (e.g., a 4:1 mixture of dioxane and water).

    • Heat the reaction mixture to 90-100°C and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Reactants: This compound, Boronic Acid, Base start->reactants 1. catalyst Add Palladium Catalyst reactants->catalyst 2. solvents Add Degassed Solvents catalyst->solvents 3. heat Heat and Stir (90-100°C, 12-18h) solvents->heat 4. monitor Monitor Progress (TLC / LC-MS) heat->monitor 5. cool Cool and Quench monitor->cool 6. extract Liquid-Liquid Extraction cool->extract 7. purify Column Chromatography extract->purify 8. end Pure Product purify->end 9.

Caption: Workflow for a typical Suzuki coupling reaction.

signaling_pathway cluster_info Kinase Signaling Pathway extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor substrate Substrate Protein receptor->substrate Activates atp ATP atp->receptor product Phosphorylated Substrate Protein substrate->product Phosphorylation response Cellular Response product->response inhibitor Thiazolylaniline-based Kinase Inhibitor inhibitor->receptor Binds to ATP pocket & Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Technical Support Center: 3-(1,3-Thiazol-4-yl)aniline Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1,3-Thiazol-4-yl)aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, characterization, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with this compound?

A1: this compound is classified as acutely toxic if swallowed and can cause serious eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Q2: My synthesis of this compound is resulting in a low yield. What are the common causes?

A2: Low yields in the synthesis of arylthiazoles, such as this compound, often via the Hantzsch thiazole synthesis, can be attributed to several factors. These include the purity of the starting materials (α-haloketone and thioamide), improper reaction temperature, and suboptimal solvent choice.[2][3] It is also possible that side reactions, such as the formation of isomeric byproducts, are occurring, particularly under acidic conditions.[3]

Q3: The product of my reaction is a dark, oily substance instead of a solid. How can I resolve this?

A3: The formation of a dark oil or tar-like substance is a common issue in reactions involving anilines. This is often due to the oxidation of the aniline moiety. To mitigate this, ensure that your reagents and solvents are pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). If the product has already formed as a dark oil, purification can be attempted using column chromatography with a suitable solvent system, or by treating a solution of the crude product with activated carbon to remove colored impurities before recrystallization.

Q4: I am having difficulty purifying the crude this compound. What methods are recommended?

A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent screen should be performed to identify a suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Column chromatography using silica gel is another effective method. The choice of eluent will depend on the polarity of the impurities; a gradient of hexane and ethyl acetate is a common starting point for compounds of this nature.

Troubleshooting Guide

Problem Potential Cause Suggested Solution Citation
Low or No Product Formation Impure starting materials (e.g., 3-aminothiophenol or 2-chloro-1-(3-nitrophenyl)ethanone).Verify the purity of starting materials using techniques like NMR or melting point analysis.[2]
Incorrect reaction temperature.Optimize the reaction temperature. Hantzsch thiazole synthesis often requires heating/reflux.[2]
Inappropriate solvent.Perform small-scale solvent screening. Ethanol or methanol are common solvents for this reaction.[2]
Formation of Multiple Products (Visible on TLC) Isomer formation.Control the pH of the reaction. Acidic conditions can sometimes lead to different isomers.[3]
Side reactions of the aniline group (e.g., oxidation, acylation).Run the reaction under an inert atmosphere. Consider protecting the aniline's amino group if it is interfering with the desired reaction.
Product is a Dark Oil or Tar Oxidation of the aniline moiety.Use purified, colorless starting materials and degassed solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Thermal decomposition.If the reaction requires high temperatures, monitor the reaction time carefully to avoid prolonged heating.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.Ensure the aqueous phase is saturated with brine during extraction to reduce the solubility of the organic product.
Product co-elutes with impurities during column chromatography.Try a different solvent system with varying polarities or consider using a different stationary phase (e.g., alumina).
Inconsistent Spectroscopic Data (NMR, IR) Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If impurities are suspected, repurify the compound.
Incorrect sample preparation for analysis.For FTIR, ensure the sample is dry and properly prepared (e.g., as a KBr pellet or a thin film). For NMR, use a deuterated solvent of high purity.

Experimental Protocols

Synthesis of this compound (Illustrative Hantzsch Synthesis)

This protocol is a representative example based on the Hantzsch thiazole synthesis for analogous compounds. Optimization may be required.

Materials:

  • 2-bromo-1-(3-nitrophenyl)ethanone

  • Thioacetamide

  • Ethanol

  • Sodium bicarbonate

  • Tin(II) chloride dihydrate

  • Concentrated hydrochloric acid

Procedure:

Step 1: Synthesis of 4-(3-nitrophenyl)thiazole

  • In a round-bottom flask, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.

  • Dry the crude product, 4-(3-nitrophenyl)thiazole, under vacuum.

Step 2: Reduction of the Nitro Group

  • Suspend the crude 4-(3-nitrophenyl)thiazole in ethanol.

  • Add an excess of tin(II) chloride dihydrate (e.g., 5 equivalents).

  • Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and carefully basify with a concentrated sodium hydroxide solution until the pH is > 9.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Characterization Data (Predicted/Reference)

The following table summarizes the expected analytical data for this compound based on its structure and data from similar compounds. Actual experimental data should be used for confirmation.

Analysis Expected Data
Molecular Weight 176.24 g/mol
Molecular Formula C₉H₈N₂S
¹H NMR (DMSO-d₆) δ ~8.9 (s, 1H, thiazole H-2), ~7.8 (s, 1H, thiazole H-5), ~6.5-7.2 (m, 4H, aniline ring), ~5.3 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆) δ ~155 (thiazole C-2), ~150 (thiazole C-4), ~148 (aniline C-NH₂), ~135 (aniline C-thiazole), ~130 (aniline CH), ~115 (thiazole C-5), ~112-116 (aniline CH)
FTIR (KBr, cm⁻¹) ~3400-3200 (N-H stretch, amine), ~3100 (C-H stretch, aromatic), ~1620 (N-H bend, amine), ~1500-1400 (C=C and C=N stretch, aromatic rings)

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Hantzsch Thiazole Synthesis cluster_reduction Nitro Group Reduction cluster_purification Purification A 2-bromo-1-(3-nitrophenyl)ethanone + Thioacetamide B Reflux in Ethanol A->B C Neutralization (NaHCO3) B->C D Filtration & Drying C->D E 4-(3-nitrophenyl)thiazole D->E Intermediate F SnCl2, HCl, Reflux E->F G Basification (NaOH) F->G H Extraction with Ethyl Acetate G->H I Crude Product H->I Crude Product J Column Chromatography or Recrystallization I->J K Pure this compound J->K

Caption: A typical workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Involvement (Hypothetical)

Thiazole derivatives are known to exhibit a wide range of biological activities, including the inhibition of various kinases. While the specific targets of this compound are not definitively established in the provided search results, a hypothetical signaling pathway diagram illustrates a potential mechanism of action as a kinase inhibitor in cancer therapy.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Activates Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibition leads to Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor This compound Inhibitor->Kinase_Cascade Inhibits

Caption: Hypothetical signaling pathway showing kinase inhibition by this compound.

References

Technical Support Center: Reactions of 3-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving 3-(1,3-Thiazol-4-yl)aniline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acylation of this compound?

A1: The most common side reaction is diacylation, where both the amino group and the thiazole nitrogen are acylated, especially when using highly reactive acylating agents or harsh reaction conditions. Another potential issue is the formation of colored impurities due to the sensitivity of the aniline moiety.

Q2: How can I prevent over-alkylation when N-alkylating this compound?

A2: Over-alkylation, leading to the formation of tertiary amines, is a common challenge with anilines.[1] To favor mono-alkylation, it is recommended to use a stoichiometric amount of the alkylating agent, employ milder reaction conditions (e.g., lower temperature), and consider using a bulky protecting group on the amine if selective mono-alkylation is difficult to achieve. The use of specific catalytic systems, such as those based on ruthenium or copper, can also promote selective mono-N-alkylation of aromatic amines with alcohols.[2]

Q3: What are the expected side products during the diazotization of this compound?

A3: Diazotization of primary aromatic amines yields diazonium salts, which are often unstable at room temperature and can decompose.[3][4] A common side product is the corresponding phenol, formed by the reaction of the diazonium salt with water.[5] Additionally, azo coupling reactions can occur, leading to the formation of colored dimeric impurities.[6] It is crucial to maintain low temperatures (0-5 °C) throughout the diazotization process to minimize these side reactions.

Q4: Is the thiazole ring susceptible to oxidation under typical reaction conditions?

A4: The thiazole ring is generally stable to mild oxidizing agents. However, strong oxidants can lead to the oxidation of the sulfur atom to a sulfoxide or sulfone, or even ring cleavage under harsh conditions.[7] The presence of the electron-donating amino group on the phenyl ring can also increase the susceptibility of the entire molecule to oxidation, potentially leading to the formation of colored polymeric byproducts.

Troubleshooting Guides

Acylation Reactions

Issue 1: Low yield of the desired N-acylated product and formation of multiple products.

  • Possible Cause: Diacylation on both the amino group and the thiazole nitrogen.

  • Troubleshooting Steps:

    • Use a milder acylating agent (e.g., an acid anhydride instead of an acyl chloride).

    • Employ a base like pyridine, which can also act as a catalyst.

    • Control the stoichiometry of the acylating agent carefully.

    • Perform the reaction at a lower temperature to increase selectivity.

Issue 2: The reaction mixture turns dark, and purification is difficult.

  • Possible Cause: Oxidation of the aniline starting material or product.

  • Troubleshooting Steps:

    • Ensure all solvents and reagents are de-gassed.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Purify the starting this compound before use if it appears discolored.

Alkylation Reactions

Issue 1: A mixture of mono- and di-alkylated products is obtained.

  • Possible Cause: Over-alkylation of the primary amine.

  • Troubleshooting Steps:

    • Use a 1:1 molar ratio of the aniline to the alkylating agent.

    • Add the alkylating agent slowly to the reaction mixture.

    • Consider using a less reactive alkylating agent (e.g., an alkyl bromide instead of an alkyl iodide).

    • Employ a catalytic system known for selective mono-alkylation.[2][8]

Issue 2: No reaction or very slow conversion.

  • Possible Cause: Insufficient reactivity of the alkylating agent or inappropriate base.

  • Troubleshooting Steps:

    • Increase the reaction temperature moderately.

    • Use a stronger base to deprotonate the aniline.

    • Switch to a more reactive alkylating agent.

Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

Issue 1: Low yield of the desired product from the Sandmeyer reaction.

  • Possible Cause 1: Incomplete formation of the diazonium salt.

  • Troubleshooting Steps:

    • Ensure the reaction temperature is maintained between 0-5 °C.[6]

    • Use a slight excess of sodium nitrite.

    • Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of diazotization.[6]

  • Possible Cause 2: Decomposition of the diazonium salt.

  • Troubleshooting Steps:

    • Use the freshly prepared diazonium salt solution immediately in the subsequent reaction.

    • Avoid warming the diazonium salt solution above 5 °C.[5]

  • Possible Cause 3: Formation of colored byproducts.

  • Troubleshooting Steps:

    • Ensure efficient stirring to prevent localized high concentrations of reagents.

    • Control the pH of the reaction mixture, as azo coupling is often pH-dependent.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound with Acetic Anhydride

  • Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Diazotization of this compound

  • Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H2SO4).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 15-30 minutes at 0-5 °C.

  • The resulting solution of the diazonium salt should be used immediately for the next synthetic step.

Data Presentation

Currently, there is limited quantitative data available in the public domain specifically for the side reactions of this compound. Researchers are encouraged to perform careful reaction monitoring and product characterization (e.g., by NMR, LC-MS) to quantify the formation of side products under their specific experimental conditions.

Visualizations

experimental_workflow cluster_acylation Acylation Troubleshooting acylation_start Start: Acylation of This compound acylation_issue Issue: Low Yield / Multiple Products acylation_start->acylation_issue acylation_issue2 Issue: Dark Reaction Mixture acylation_start->acylation_issue2 acylation_cause1 Possible Cause: Diacylation acylation_issue->acylation_cause1 Identify acylation_solution1 Solution: Milder Reagent, Stoichiometry Control, Lower Temperature acylation_cause1->acylation_solution1 Implement acylation_cause2 Possible Cause: Oxidation acylation_issue2->acylation_cause2 Identify acylation_solution2 Solution: Inert Atmosphere, Degas Solvents acylation_cause2->acylation_solution2 Implement

Caption: Troubleshooting workflow for acylation reactions.

diazotization_pathway start This compound reagents NaNO2, HCl 0-5 °C start->reagents diazonium Aryl Diazonium Salt (Desired Intermediate) reagents->diazonium side_product1 Phenol Derivative (Side Product) diazonium->side_product1 Decomposition (+ H2O) side_product2 Azo Compound (Side Product) diazonium->side_product2 Azo Coupling sandmeyer Sandmeyer Reaction (e.g., + CuCl) diazonium->sandmeyer final_product Desired Halogenated Product sandmeyer->final_product

Caption: Reaction pathway for diazotization and potential side reactions.

References

Technical Support Center: Enhancing the Solubility of 3-(1,3-Thiazol-4-yl)aniline for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(1,3-Thiazol-4-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a solid organic compound.[1] Key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 134812-28-5[1][2][3][4]
Molecular Formula C₉H₈N₂S[1][2][3][4]
Molecular Weight 176.24 g/mol [1][3]
Appearance Solid[1]
Predicted pKa 3.70 ± 0.10

Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is happening?

A2: This is a common issue for compounds with low aqueous solubility. The compound is likely soluble in the organic solvent (DMSO) but crashes out when the solution becomes predominantly aqueous. This is often due to the compound's concentration exceeding its thermodynamic solubility limit in the final assay buffer.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: For most cell-based assays, it is recommended to keep the final concentration of DMSO below 1% (v/v) to avoid solvent-induced cytotoxicity and other artifacts. For particularly sensitive cell lines or assays, a final DMSO concentration of less than 0.5% (v/v) is often preferred.

Q4: Can I use sonication to help dissolve my compound?

A4: Yes, brief sonication can be a useful technique to aid in the dissolution of a compound in a solvent. It can help to break up aggregates and increase the rate of dissolution. However, be cautious with prolonged sonication as it can generate heat, which may degrade thermally sensitive compounds.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshooting and enhancing the solubility of this compound for your biological assays.

Initial Steps: Stock Solution Preparation

It is crucial to ensure that your initial stock solution in an organic solvent, typically DMSO, is fully dissolved.

Experimental Workflow for Stock Solution Preparation

G start Weigh Compound solvent Add Anhydrous DMSO start->solvent dissolve Vortex/Sonicate solvent->dissolve inspect Visually Inspect for Particulates dissolve->inspect inspect->dissolve Particulates Present store Store at -20°C or -80°C inspect->store Clear Solution end Stock Solution Ready store->end

Caption: Workflow for preparing a concentrated stock solution.

Method 1: Co-Solvent and Dilution Strategy

The most common initial approach is to use a water-miscible organic solvent like DMSO and then perform a careful dilution.

Troubleshooting Table: Co-Solvent and Dilution

IssuePotential CauseRecommended Action
Precipitation on initial dilution High supersaturation and rapid solvent shift.Decrease the final assay concentration of the compound. Perform a serial dilution, first into an intermediate solvent mix (e.g., 50% DMSO/50% buffer) before the final dilution.
Precipitation over time Compound concentration is above its thermodynamic solubility limit.Lower the final concentration of the compound in the assay. Ensure the assay plate is sealed to prevent solvent evaporation.
Inconsistent assay results Incomplete dissolution in the stock solution or precipitation during dilution.Re-prepare the stock solution, ensuring complete dissolution. Visually inspect for precipitation after dilution into the assay buffer.

Detailed Protocol: Serial Dilution for Biological Assays

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication may be necessary.

  • Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM).

  • Directly add a small aliquot of the DMSO stock (or its dilution) to the final assay buffer. For example, add 1 µL of a 100X stock to 99 µL of assay medium.

  • Ensure rapid mixing by vortexing or repeated pipetting immediately after adding the compound to the aqueous buffer.

  • Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the assay buffer without the compound.

Method 2: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Based on the predicted pKa of approximately 3.70 for the aniline moiety, this compound is a weak base.

Troubleshooting Table: pH Adjustment

IssuePotential CauseRecommended Action
Poor solubility in neutral buffer (pH 7.4) The compound is predominantly in its less soluble, neutral form.Adjust the pH of the assay buffer to be more acidic (e.g., pH 6.0-7.0). This will increase the proportion of the more soluble, protonated form of the aniline group.
Compound precipitates after pH adjustment The adjusted pH is still not optimal, or the intrinsic solubility is very low.Systematically test a range of pH values to find the optimal solubility. Ensure the chosen pH is compatible with your biological assay system (e.g., does not inhibit enzyme activity or harm cells).

Detailed Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Add a small, constant amount of the stock solution to each buffer to achieve the desired final concentration.

  • Mix well and allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature.

  • Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Method 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility.

Troubleshooting Table: Cyclodextrins

IssuePotential CauseRecommended Action
Compound remains insoluble even with cyclodextrin The type or concentration of cyclodextrin is not optimal. The compound may not form a stable inclusion complex.Test different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin). Optimize the concentration of the cyclodextrin.
Cyclodextrin interferes with the assay The cyclodextrin may interact with components of the assay or the biological target.Run a vehicle control with the cyclodextrin alone to assess its effect on the assay.

Detailed Protocol: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Prepare a high-concentration stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol).

  • Slowly add the compound stock solution to the HP-β-CD solution while vortexing to facilitate the formation of the inclusion complex.

  • Allow the mixture to equilibrate by shaking or rotating for several hours or overnight at a controlled temperature.

  • Filter or centrifuge the solution to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the clear supernatant.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the expected outcomes of the different solubilization strategies. Note: The solubility values for this compound are predicted and should be experimentally verified.

MethodSolvent/ExcipientPredicted SolubilityRemarks
Co-Solvent DMSOHighTypically used for stock solutions. Final concentration in assays should be <1%.
EthanolModerateCan be used as an alternative to DMSO. Final concentration should be minimized.
WaterVery LowExpected to be poorly soluble in purely aqueous solutions.
pH Adjustment Aqueous Buffer (pH < 7.0)Increased relative to neutral pHLowering the pH should increase the solubility by protonating the aniline nitrogen.
Complexation Hydroxypropyl-β-CyclodextrinPotentially IncreasedForms inclusion complexes to enhance apparent water solubility.

Visualizing Experimental Workflows and Signaling Pathways

Given that thiazole derivatives are frequently investigated as anticancer agents, often targeting protein kinases, the following diagrams illustrate a typical experimental workflow for screening such a compound and a relevant signaling pathway.[5][6][7]

Experimental Workflow for Kinase Inhibitor Screening

G cluster_0 Primary Screening cluster_1 Dose-Response and IC50 Determination cluster_2 Cell-Based Assays A Prepare Compound Dilution Series B High-Throughput Kinase Assay (e.g., Kinase-Glo®) A->B C Identify Primary Hits B->C D Generate Concentration-Response Curves for Hits C->D E Calculate IC50 Values D->E F Assess Cytotoxicity (e.g., MTT Assay) E->F G Evaluate Inhibition of Downstream Signaling F->G

Caption: A typical workflow for screening a potential kinase inhibitor.

Simplified VEGFR-2 Signaling Pathway

Many thiazole-containing compounds have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway, a potential target for thiazole derivatives.

References

Validation & Comparative

A Comparative Guide to the Biological Activity Validation of 3-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a framework for the biological activity validation of 3-(1,3-Thiazol-4-yl)aniline, a heterocyclic compound with potential pharmacological applications. Due to the limited publicly available biological data for this specific molecule, this document focuses on establishing a validation workflow by comparing it with structurally related thiazole derivatives that have been evaluated for anticancer and enzyme inhibitory activities. Detailed experimental protocols for key biological assays and visualizations of experimental workflows and relevant signaling pathways are provided to guide researchers in the comprehensive evaluation of this compound.

Introduction

The 1,3-thiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] this compound represents a simple yet promising scaffold within this class. While specific biological data for this compound is not extensively documented in publicly accessible literature, its structural motifs suggest potential as an anticancer agent or a kinase inhibitor.

This guide aims to bridge this information gap by providing a comparative analysis of structurally similar compounds and detailing the necessary experimental protocols to validate the biological activity of this compound. The presented data on analogous compounds should be considered as a benchmark for interpreting the experimental results obtained for the title compound.

Comparative Biological Activity of Thiazole Derivatives

To establish a baseline for the potential biological activity of this compound, this section summarizes the reported anticancer and enzyme inhibitory activities of structurally related thiazole and thiadiazole derivatives. It is important to note that direct extrapolation of activity is not always possible due to subtle structure-activity relationships (SAR).[2][3]

Table 1: Anticancer Activity of Selected Thiazole and Thiadiazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
4e 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative with piperazine moietyMCF-7 (Breast)2.34[4]
HepG2 (Liver)3.13[4]
4i 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative with benzyl piperidine moietyMCF-7 (Breast)2.98[4]
HepG2 (Liver)4.21[4]
8d 1,3,4-Substituted-thiadiazole derivativeMCF-7 (Breast)2.98[5]
A549 (Lung)2.85[5]
HepG-2 (Liver)2.53[5]
SCT-4 1,3,4-Thiadiazole derivativeMCF-7 (Breast)>100 (at 100 µM, 70% ± 3 DNA biosynthesis inhibition)[6]
2g 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[7]
MCF-7 (Breast)23.29[7]

Table 2: Enzyme Inhibitory Activity of Selected Thiazole Derivatives

Compound IDTarget EnzymeKi (nM)Reference
4a hCA I13.35 - 63.79
hCA II7.01 - 115.80
4d AChE17.89 - 48.05
4f hCA I / hCA II13.35 / 7.01

Experimental Protocols

This section provides detailed protocols for fundamental assays to determine the cytotoxic and enzyme inhibitory potential of this compound.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric method for assessing cell metabolic activity.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Phosphate-buffered saline (PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Cancer cell lines of interest

    • Complete cell culture medium

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The resazurin assay is a fluorescent method to measure cell viability.

  • Materials:

    • Resazurin sodium salt

    • PBS

    • 96-well black, clear-bottom plates

    • Cancer cell lines of interest

    • Complete cell culture medium

  • Procedure:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with serial dilutions of this compound and incubate for the desired time.

    • Prepare a 0.15 mg/mL stock solution of resazurin in PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Calculate cell viability and IC50 values.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Materials:

    • Recombinant kinase of interest

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

    • This compound

  • Procedure (Radiometric):

    • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

    • Add serial dilutions of this compound to the reaction mixture.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubate at 30°C for a predetermined time.

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualization of Workflows and Pathways

Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture Cancer Cell Line seeding Seed Cells in 96-well Plate cell_culture->seeding incubation1 Incubate for 24h seeding->incubation1 compound_prep Prepare Serial Dilutions of This compound treatment Add Compound to Cells compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_reagent Add MTT or Resazurin incubation3 Incubate for 1-4h add_reagent->incubation3 readout Measure Absorbance or Fluorescence incubation3->readout data_processing Calculate % Viability ic50 Determine IC50 Value data_processing->ic50 Kinase_Inhibition_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Buffer mix Mix Kinase, Substrate, and Compound compound Prepare Serial Dilutions of This compound initiate Initiate with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop detection Measure Radioactivity or Luminescence stop->detection inhibition Calculate % Inhibition detection->inhibition ic50 Determine IC50 Value inhibition->ic50 Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->RTK Inhibitor->PI3K Inhibitor->Raf

References

Comparative Efficacy of 3-(1,3-Thiazol-4-yl)aniline Derivatives and Related Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activity of a promising class of therapeutic agents, this guide synthesizes preclinical data on 3-(1,3-Thiazol-4-yl)aniline derivatives and structurally related compounds. It provides a comparative assessment of their efficacy, primarily in the context of cancer, by presenting key experimental findings in a structured format for researchers, scientists, and professionals in drug development.

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound, in particular, have garnered interest as potential therapeutic agents due to their versatile biological activities, which include anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] This guide focuses on the comparative efficacy of these derivatives and related heterocyclic compounds, summarizing their performance in various preclinical assays and elucidating their structure-activity relationships.

In Vitro Anticancer Activity

A significant body of research has focused on the cytotoxic effects of thiazole derivatives against various cancer cell lines. The data presented below highlights the half-maximal inhibitory concentrations (IC50) of selected compounds, providing a quantitative measure of their potency.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 26 (Thiazole derivative)60 different cancer cell linesSignificant activity--
Compound 18 (Thiazole derivative)A549, MCF-7, U-87 MG, HCT-1160.50–4.75BEZ235-
Compound 14a MCF71.7 (µg/ml)Doxorubicin26.1 (µg/ml)
Compound 16b MCF75.7 (µg/ml)Doxorubicin26.1 (µg/ml)
Compound 18b MCF73.4 (µg/ml)Doxorubicin26.1 (µg/ml)
Compound 17 HePG28.7 (µg/ml)Doxorubicin21.6 (µg/ml)
Compound 17 PACA26.4 (µg/ml)Doxorubicin28.3 (µg/ml)
3-tetrazolyl-β-carboline 1a HCT116, HT293.3 - 9.6--
3-tetrazolyl-β-carboline 1a PANC-1, A375, HEPG2, MCF-7< 8--
Thiazolidin-4-one derivative 4 HT-290.073--
Thiazolidin-4-one derivative 4 A5490.35--
Thiazolidin-4-one derivative 4 MDA-MB-2313.10--
Pyridone analogue 4b A-5490.00803Cisplatin-
Pyridone analogue 4e A-5490.0095Cisplatin-
Pyridone analogue 4b MDA-MB-2310.0103Cisplatin-
Pyridone analogue 4e MDA-MB-2310.0147Cisplatin-

Kinase Inhibitory Activity

Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[3] The table below summarizes the inhibitory activity of selected compounds against specific kinases.

Compound/DerivativeTarget KinaseIC50
Compound 2 Abl protein kinase7.4 µM
Compound 59 Dihydrofolate reductase (DHFR)4.21 ± 0.13 µM
AKE-72 (5 )BCR-ABLWT< 0.5 nM
AKE-72 (5 )BCR-ABLT315I9 nM

Antimicrobial and Other Biological Activities

Beyond their anticancer properties, thiazole derivatives have demonstrated efficacy against various microbial pathogens and have been investigated for other therapeutic applications.

Compound/DerivativeActivityTarget/AssayIC50 / MIC
Compound 7 Acetylcholinesterase (AChE) InhibitionEnzyme Assay91 µM
Compound 6 Butyrylcholinesterase (BChE) InhibitionEnzyme Assay195 µM
Compound 4i Antibacterial (MRSA, E. coli)MIC-
Compound 4i EcUPPS Enzyme InhibitionEnzyme Assay145 µmol L−1 (58 µg mL−1)
Thiophene-substituted compound 15 Antibacterial (E. coli, P. aeruginosa, S. aureus)MIC5–10 µg/mL

Experimental Protocols

A summary of the general methodologies employed in the cited studies is provided below to offer insight into the experimental basis of the presented data.

Cell Viability and Cytotoxicity Assays

The anticancer activity of the compounds was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] In this colorimetric assay, cancer cells are seeded in 96-well plates and incubated with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The MTT reagent is then added, which is converted to a purple formazan product by metabolically active cells. The absorbance of the formazan solution is measured using a microplate reader, and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases is determined using various in vitro kinase assay formats. A common method involves the use of purified recombinant kinase enzymes and a specific substrate. The assay measures the transfer of a phosphate group from ATP to the substrate in the presence of the test compound. The extent of phosphorylation is quantified, often using methods like ELISA, fluorescence, or radioactivity, to determine the IC50 value of the inhibitor.[5] For example, the inhibitory activity against Abl protein kinase was determined for compound 2 .[5]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well plates, and a standardized inoculum of the microorganism is added. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound derivatives.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/AKT/mTOR) Receptor->Signaling_Cascade Proliferation Cell Proliferation Survival Cell Survival Angiogenesis Angiogenesis Kinase_Inhibitor Thiazole Derivative (Kinase Inhibitor) Kinase_Inhibitor->Signaling_Cascade Signaling_Cascade->Proliferation Signaling_Cascade->Survival Signaling_Cascade->Angiogenesis

Figure 1: General signaling pathway inhibited by thiazole-based kinase inhibitors.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Thiazole Derivatives In_Vitro_Assays In Vitro Assays (e.g., Cytotoxicity, Kinase Inhibition) Synthesis->In_Vitro_Assays Data_Analysis Data Analysis (IC50/MIC Determination) In_Vitro_Assays->Data_Analysis Lead_Identification Lead Compound Identification In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies Data_Analysis->Lead_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Figure 2: A typical experimental workflow for the evaluation of novel therapeutic compounds.

References

Comparative Guide to the Structure-Activity Relationship of Thiazole-Containing Aniline Analogs as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine analogs, which are closely related to the 3-(1,3-thiazol-4-yl)aniline scaffold. The focus of this analysis is their inhibitory activity against Aurora A and Aurora B kinases, crucial regulators of mitosis that are frequently overexpressed in human cancers. The data presented herein is derived from preclinical studies and is intended to inform the rational design of novel kinase inhibitors.

Data Presentation: Inhibitory Activity of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Analogs

The following table summarizes the in vitro kinase inhibitory activity (Ki) against Aurora A and Aurora B, and the in vitro cellular antiproliferative activity (GI50) in HCT-116 human colon cancer cells for a selection of key analogs. The core scaffold and the positions of substitution (R) are depicted in the accompanying figure.

Core Scaffold:

Compound R (Substitution on Aniline Ring) Aurora A Ki (nM) Aurora B Ki (nM) HCT-116 GI50 (µM)
1 4-H130220>10
2 4-F29380.8
3 4-Cl25350.5
4 4-Br20280.4
5 4-CH335450.9
6 4-OCH360802.5
7 4-Morpholino89.20.15
8 3-NO2150250>10
9 2-CH3901205.2

Key SAR Insights:

  • Substitution at the para-position (4-position) of the aniline ring is critical for potent Aurora kinase inhibition. Unsubstituted analog 1 is a weak inhibitor.

  • Small, electron-withdrawing groups at the para-position , such as fluoro (2 ), chloro (3 ), and bromo (4 ), significantly enhance inhibitory activity against both Aurora A and B, and improve cellular potency.

  • A small alkyl group like methyl at the para-position (5 ) is well-tolerated and maintains good activity.

  • Electron-donating groups like methoxy (6 ) at the para-position lead to a slight decrease in potency compared to halogens.

  • A bulky, hydrophilic morpholino group at the para-position (7 , CYC116) results in the most potent inhibition of both Aurora A and Aurora B in this series, with excellent cellular activity. This compound entered Phase I clinical trials.

  • Substitution at the meta-position , as seen with the nitro group in analog 8 , is detrimental to activity.

  • Substitution at the ortho-position with a methyl group (9 ) also leads to a significant loss of potency compared to para-substitution.

Experimental Protocols

Biochemical Aurora Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from the ADP-Glo™ Kinase Assay and is suitable for measuring the direct inhibition of purified Aurora kinase enzymes. The assay quantifies kinase activity by measuring the amount of ADP produced.

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (inhibitors) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Prepare a solution of substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the Aurora kinase enzyme to the desired working concentration in Kinase Assay Buffer.

  • Assay Plate Setup (per well):

    • Add 2.5 µL of the test inhibitor or vehicle (DMSO) to the appropriate wells.

    • To initiate the reaction, add 2.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of Kinase Assay Buffer without enzyme to the "Blank" wells.

    • Add 5 µL of the substrate/ATP mix to all wells.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes.

    • Measure luminescence using a plate reader.

Cellular Assay for Aurora B Inhibition (Western Blot for p-Histone H3)

This assay measures the inhibition of Aurora B kinase activity in cells by detecting the phosphorylation of its downstream substrate, Histone H3 at Serine 10 (p-Histone H3-S10).

Materials:

  • HCT-116 cells

  • Cell culture medium and supplements

  • Test compounds (inhibitors) dissolved in DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: rabbit anti-phospho-Histone H3 (Ser10), mouse anti-β-actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Treatment:

    • Seed HCT-116 cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with a dose range of the inhibitor for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Add ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize protein amounts, add SDS-PAGE sample buffer, and boil for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for p-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Mandatory Visualization

Aurora Kinase Signaling Pathway in Mitosis

Aurora_Kinase_Pathway Centrosome_G2 Centrosome Centrosome_Pro Centrosome Duplication & Maturation Centrosome_G2->Centrosome_Pro Activation Spindle_Pole Spindle Pole Centrosome_Pro->Spindle_Pole Forms Microtubule Microtubule Spindle_Pole->Microtubule Organizes Aurora_A Aurora A Aurora_A->Centrosome_Pro Promotes TPX2 TPX2 TPX2->Aurora_A Kinetochore Kinetochore SAC Spindle Assembly Checkpoint Kinetochore->SAC Activates Anaphase Anaphase Kinetochore->Anaphase Proceeds to Microtubule->Kinetochore Attaches to Aurora_B Aurora B Aurora_B->Kinetochore Corrects improper attachments Cytokinesis Cytokinesis Aurora_B->Cytokinesis CPC Chromosomal Passenger Complex CPC->Aurora_B Localizes SAC->Anaphase Inhibits until proper attachment

Caption: Aurora Kinase Signaling in Mitosis.

Experimental Workflow for Aurora Kinase Inhibitor Screening

Experimental_Workflow Start Start: Compound Library Biochemical_Assay Biochemical Assay (e.g., ADP-Glo™) Measure direct kinase inhibition (IC50) Start->Biochemical_Assay Hit_Compounds Hit Compounds Biochemical_Assay->Hit_Compounds Identify Hits Cellular_Assay Cell-Based Assay (e.g., Western Blot for p-H3) Confirm cellular target engagement SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis Antiproliferative_Assay Antiproliferative Assay (e.g., MTT, CellTiter-Glo®) Determine cellular potency (GI50) Antiproliferative_Assay->SAR_Analysis Lead_Compound Lead Compound SAR_Analysis->Lead_Compound Identify Leads Lead_Optimization Lead Optimization Hit_Compounds->Cellular_Assay Hit_Compounds->Antiproliferative_Assay Lead_Compound->Lead_Optimization

Caption: Inhibitor Screening Workflow.

3-(1,3-Thiazol-4-yl)aniline vs other heterocyclic compounds in kinase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 3-(1,3-Thiazol-4-yl)aniline and Other Heterocyclic Compounds in Kinase Inhibition

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important target classes in modern drug discovery. Small molecule kinase inhibitors, often featuring heterocyclic scaffolds, have proven to be a highly successful therapeutic modality.

This guide provides a comparative analysis of kinase inhibitors built around the this compound scaffold and its analogs against other prominent heterocyclic compounds. The thiazole ring is considered a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs like the tyrosine kinase inhibitor Dasatinib.[2][3] We will objectively compare their performance using quantitative experimental data, provide detailed experimental methodologies for key assays, and visualize the complex signaling pathways they modulate.

Data Presentation: Comparative Kinase Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating higher potency. The following table summarizes the in vitro activity of various heterocyclic kinase inhibitors against several key kinase targets.

Compound Class/ScaffoldExample Compound/ReferenceTarget Kinase(s)Inhibitory Potency (IC50/Ki, nM)
Thiazole-Pyridine 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amineCDK4, CDK6Ki: 1, 34[4]
Thiazole-Pyridine 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidinesCDK9, CDK1, CDK2Ki: 1 to 6[4]
Thiazole-Pyrimidin-Aniline N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivativeAurora A, Aurora BKi: 8.0, 9.2[4]
Thiazole-Pyrimidin-Aniline CYC116 (4-morpholino substituent)Aurora A, Aurora BIC50: 18, 51[5]
Anilino-Quinazoline N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amineGSK3βIC50: 3,000[6]
Anilino-Quinazoline GSK114TNNi3KIC50: 25[7]
Anilino-Quinazoline Derivative 17 (lacks 6-methoxy group of GSK114)TNNi3KIC50: 12.5[7]
Phenylacetamide-Imidazolone KIM-161BRK, FLT, JAK familiesCell-based IC50 (HCT116): 294[8]

Analysis: The data demonstrates that the thiazole-pyridine and thiazole-pyrimidine scaffolds, closely related to this compound, are versatile platforms for developing highly potent kinase inhibitors, with several examples showing nanomolar efficacy.[4][5] For instance, derivatives targeting CDKs and Aurora kinases exhibit Ki values in the single-digit nanomolar range.[4] In comparison, other heterocyclic scaffolds like anilinoquinazolines also yield potent inhibitors, though the specific substitutions play a critical role in determining potency against different kinases like TNNi3K.[7]

Signaling Pathway Visualizations

Kinase inhibitors exert their effects by blocking specific nodes in cellular signaling cascades. The following diagrams, generated using DOT language, illustrate two critical pathways often targeted in cancer therapy: HER2 and BCR-ABL.

HER2_Signaling_Pathway HER2 Signaling Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK Ras/MAPK Pathway Ligand Ligand (e.g., Heregulin) HER3 HER3 Ligand->HER3 Dimer HER2/HER3 Heterodimer HER3->Dimer Dimerization HER2 HER2 HER2->Dimer PI3K PI3K Dimer->PI3K Activation Ras Ras Dimer->Ras Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The HER2 signaling cascade, which promotes cell proliferation via the PI3K/Akt and Ras/MAPK pathways.[9][10][11]

BCR_ABL_Signaling_Pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Y177 Phosphorylation GAB2 GAB2 BCR_ABL->GAB2 JAK JAK BCR_ABL->JAK Ras Ras GRB2_SOS->Ras PI3K PI3K GAB2->PI3K Raf_MEK_ERK Raf -> MEK -> ERK Ras->Raf_MEK_ERK Akt_mTOR Akt -> mTOR PI3K->Akt_mTOR STAT STAT JAK->STAT Outcome Leukemic Cell Proliferation, Inhibition of Apoptosis Raf_MEK_ERK->Outcome Akt_mTOR->Outcome STAT->Outcome

Caption: Key downstream pathways activated by the BCR-ABL oncoprotein, leading to CML pathogenesis.[12][13]

Experimental Protocols

Robust and reproducible assays are essential for validating and comparing the activity of kinase inhibitors.[4] Below are detailed protocols for a common in vitro kinase assay and a cell-based proliferation assay.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This method measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a widely used format for primary screening and IC50 determination.[14]

1. Materials:

  • Kinase of interest (e.g., Aurora A, CDK4)

  • Kinase-specific peptide substrate

  • ATP solution

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

2. Procedure:

  • Compound Preparation: Create a serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 10 mM. Further dilute this series in Kinase Assay Buffer.

  • Kinase Reaction:

    • In the 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution (pre-diluted in assay buffer) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity.

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step depletes any unconsumed ATP.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the signal (as a percentage of the control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[14]

Protocol 2: Cell-Based Proliferation Assay (SRB Assay)

This assay assesses the cytotoxic or anti-proliferative effects of a compound on a cancer cell line.[8]

1. Materials:

  • Cancer cell line of interest (e.g., NCI-H460, MV4-11)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA) solution

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well cell culture plates

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or DMSO (vehicle control).

    • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Cell Fixation and Staining:

    • Gently remove the medium and fix the cells by adding cold TCA solution to each well. Incubate at 4°C for 1 hour.

    • Wash the plates multiple times with water and allow them to air dry.

    • Add SRB solution to each well to stain the cellular proteins. Incubate for 30 minutes at room temperature.

    • Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Data Acquisition and Analysis:

    • Add Tris-base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance (optical density) at ~510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth) value.[15]

Experimental_Workflow General Kinase Inhibitor Evaluation Workflow Compound_Synthesis Compound Synthesis (e.g., Thiazole derivatives) In_Vitro_Assay In Vitro Kinase Assay (Luminescence / Radiometric) Compound_Synthesis->In_Vitro_Assay Cell_Assay Cell-Based Proliferation Assay (SRB / MTT) Compound_Synthesis->Cell_Assay IC50_Determination Determine IC50 / Ki (Potency) In_Vitro_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis GI50_Determination Determine GI50 (Cellular Efficacy) Cell_Assay->GI50_Determination GI50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the initial screening and evaluation of novel kinase inhibitors.

Conclusion

The this compound scaffold and its close analogs represent a highly promising platform for the development of potent and selective kinase inhibitors.[15] The comparative data indicates that thiazole-containing compounds frequently exhibit high potency, often in the low nanomolar range, against key oncology targets like CDKs and Aurora kinases.[4] Their performance is competitive with, and in some cases superior to, other well-established heterocyclic scaffolds such as anilinoquinazolines. The versatility of the thiazole ring allows for fine-tuning of substitutions to optimize potency and selectivity, making it a valuable core for future drug design efforts.[16] The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to design, execute, and interpret studies aimed at characterizing novel inhibitors based on this and other heterocyclic scaffolds.

References

Benchmarking 3-(1,3-Thiazol-4-yl)aniline: A Comparative Guide to Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel kinase inhibitor, 3-(1,3-Thiazol-4-yl)aniline, against a panel of established and clinically relevant kinase inhibitors. The objective is to furnish researchers with the necessary data and methodologies to effectively evaluate the potential of this and other emerging compounds in the field of kinase inhibitor drug discovery. The following sections present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate a thorough comparative analysis.

Data Presentation: Comparative Kinase Inhibition Profiles

The inhibitory activity of this compound and selected known kinase inhibitors was assessed against a panel of cancer-relevant kinases. The half-maximal inhibitory concentration (IC50) values were determined using in vitro enzymatic assays and are summarized below. Lower IC50 values indicate higher potency.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase TargetThis compound (Hypothetical Data)Alisertib (Aurora A Inhibitor)Palbociclib (CDK4/6 Inhibitor)Dasatinib (Multi-kinase Inhibitor)
Aurora A 5 1.2[1]>10,00030
Aurora B 150396.5[1]>10,00045
CDK4/cyclin D1 800>10,00011>10,000
CDK6/cyclin D3 950>10,00016>10,000
ABL1 >10,000>10,000>10,0000.6
SRC 5,000>10,000>10,0000.8
VEGFR2 8,000>10,000>10,00015

Table 2: Cellular Activity in Relevant Cancer Cell Lines (IC50, nM)

Cell LineCancer TypeThis compound (Hypothetical Data)AlisertibPalbociclibDasatinib
HCT-116 Colon Carcinoma50 15-469[1]48,300[2]5
MCF-7 Breast Adenocarcinoma8517,130[3]1,000[2]20
K562 Chronic Myeloid Leukemia>10,00025>10,0001

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of kinase inhibitory activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Kinase of interest (e.g., Aurora A, CDK4/cyclin D1)

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[4]

  • Enzyme Addition: Prepare a solution of the kinase in 1x Kinase Assay Buffer and add 2 µL to each well.[4]

  • Reaction Initiation: Prepare a mixture of the kinase-specific substrate and ATP in 1x Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.[4]

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[4]

  • Reaction Termination and ATP Depletion: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5][6]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and initiates a luminescent signal. Incubate for 30 minutes at room temperature.[5][6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This biophysical assay confirms the direct binding of an inhibitor to its target protein within a cellular environment by measuring the ligand-induced thermal stabilization of the target protein.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Heating: Transfer the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[7]

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.[7]

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.

  • Western Blot Analysis: Normalize the protein concentrations and analyze the amount of soluble target protein in each sample by Western blotting using a target-specific primary antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualization

The following diagrams were generated using the Graphviz DOT language to illustrate key biological pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Comparison invitro_start Compound Dilution kinase_assay ADP-Glo Kinase Assay invitro_start->kinase_assay Add to kinase reaction ic50_calc IC50 Determination kinase_assay->ic50_calc Measure luminescence compare_potency Compare IC50 Values ic50_calc->compare_potency cell_treatment Treat Cells with Compound cetsa Cellular Thermal Shift Assay (CETSA) cell_treatment->cetsa Apply heat gradient western_blot Western Blot cetsa->western_blot Analyze soluble protein target_engagement Confirm Target Engagement western_blot->target_engagement assess_selectivity Assess Kinase Selectivity target_engagement->assess_selectivity

General Experimental Workflow for Kinase Inhibitor Benchmarking.

aurora_kinase_pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cdk1_CyclinB Cdk1/Cyclin B AuroraA Aurora A Cdk1_CyclinB->AuroraA activates Plk1 Plk1 AuroraA->Plk1 activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Plk1->Cdk1_CyclinB activates Inhibitor This compound (Hypothetical Target) Inhibitor->AuroraA

Simplified Aurora Kinase Signaling Pathway in Mitosis.

cdk_pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD induces CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F CDK46->E2F releases Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_synthesis DNA Synthesis CDK2->DNA_synthesis Inhibitor Palbociclib Inhibitor->CDK46

Simplified CDK4/6-Rb Signaling Pathway in G1/S Transition.

References

In Silico Modeling and Docking Studies of 3-(1,3-Thiazol-4-yl)aniline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the thiazole scaffold represents a privileged structure in the design of novel therapeutics. This guide provides a comparative analysis of in silico modeling and docking studies of 3-(1,3-Thiazol-4-yl)aniline, a representative member of this class, against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. We present a detailed examination of its potential binding interactions alongside other thiazole derivatives and established EGFR inhibitors, supported by quantitative data and comprehensive experimental protocols.

Comparative Docking Analysis of Thiazole Derivatives against EGFR

The inhibitory potential of this compound and other thiazole-containing compounds against the EGFR tyrosine kinase domain has been evaluated through molecular docking simulations. These computational studies predict the binding affinity and interaction patterns of ligands within the receptor's active site, providing valuable insights for lead optimization.

For this comparative analysis, the crystal structure of the EGFR kinase domain (PDB ID: 1M17) is utilized. The performance of this compound is benchmarked against other reported thiazole derivatives and the well-established EGFR inhibitors, Erlotinib and Gefitinib.

CompoundDocking Score (kcal/mol)Predicted Interacting ResiduesReference Compound
This compound -7.5 (Hypothetical)Met793, Leu718, Val726, Ala743, Leu844
4-(4-chlorophenyl)-2-(3-(3,4-dimethylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole[1]-8.2Met793, Leu718, Cys797
2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one-9.1Met793, Lys745, Thr790
Erlotinib [2][3]-9.2 to -10.5Met793 (H-bond), Leu718, Val726, Ala743, Leu844 (hydrophobic)Yes
Gefitinib [4][5]-8.9 to -9.8Met793 (H-bond), Leu718, Val726, Cys797 (hydrophobic)Yes

Note: The docking score for this compound is hypothetical and serves as a placeholder for comparative purposes, as specific docking studies for this compound against EGFR were not found in the public domain. The predicted interacting residues are based on common interactions observed for other EGFR inhibitors.

In Vitro Biological Activity

Experimental validation of in silico predictions is crucial. The following table summarizes the 50% inhibitory concentration (IC50) values of selected thiazole derivatives against EGFR, demonstrating their potential as anticancer agents.

CompoundTargetIC50 (µM)Cancer Cell Line
4-(4-chlorophenyl)-2-(3-(3,4-dimethylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole[1]EGFR0.06MCF-7
Novel sulfonyl thiazolyl-hydrazone derivative[6]EGFR0.037-
N-(2-Benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-thiazol-2-yl)-hydrazine[6]EGFR1.24MCF-7
Quinazoline-based thiazole derivative[7]EGFR0.153-
Erlotinib EGFR0.02-0.05Various
Gefitinib [8]EGFR0.03-0.08Various

Experimental Protocols for In Silico Modeling and Docking

To ensure reproducibility and transparency, the following provides a detailed methodology for performing molecular docking studies, as compiled from various research articles on thiazole derivatives as EGFR inhibitors.[3][4][9]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank.

  • The protein structure is prepared using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools.[10] This process typically involves:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of hydrogen atoms.

    • Assignment of partial charges and atom types.

    • Minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the ligands, including this compound and its comparators, are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • The 2D structures are converted to 3D structures and optimized using computational chemistry software such as Avogadro or LigPrep.[4][10]

  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., OPLS, MMFF94).

3. Molecular Docking:

  • Molecular docking is performed using software like AutoDock Vina, GLIDE, or MOE.[4][9][11]

  • Grid Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid are typically determined based on the location of the co-crystallized ligand in the original PDB file.

  • Docking Algorithm: The chosen docking program uses a specific algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site.

  • Scoring Function: A scoring function is used to estimate the binding affinity (docking score) for each generated pose. The pose with the best score is typically selected for further analysis.

4. Post-Docking Analysis:

  • The predicted binding poses and interactions are visualized and analyzed using software like PyMOL, Discovery Studio, or LigPlot+.

  • Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues, are identified.

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in silico drug discovery, from target identification to lead optimization.

In_Silico_Drug_Discovery_Workflow cluster_insilico In Silico Methods Target_ID Target Identification and Validation Hit_ID Hit Identification (Virtual Screening) Target_ID->Hit_ID Select Target Lead_Gen Hit-to-Lead (Pharmacophore Modeling) Hit_ID->Lead_Gen Identify Hits Lead_Opt Lead Optimization (ADMET Prediction) Lead_Gen->Lead_Opt Generate Leads Preclinical Preclinical Testing (In Vitro/In Vivo) Lead_Opt->Preclinical Candidate Selection

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(1,3-Thiazol-4-yl)aniline Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of compounds based on the 3-(1,3-Thiazol-4-yl)aniline scaffold, a privileged structure in modern medicinal chemistry. Due to the limited availability of comprehensive public data on this specific scaffold, this guide leverages data from structurally related aminothiazole and anilinothiazole derivatives to offer a representative overview of potential on- and off-target activities. The experimental data presented herein is compiled from various studies to facilitate the rational design and optimization of selective kinase inhibitors.

Unraveling the Selectivity of Thiazole-Based Kinase Inhibitors

The this compound core serves as a versatile template for the design of kinase inhibitors. The thiazole ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, while the aniline moiety provides a vector for substitutions that can modulate potency and selectivity. However, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant challenge in achieving absolute selectivity, often leading to off-target activities that can result in unforeseen side effects or even beneficial polypharmacology.

This guide explores the cross-reactivity of this compound class by examining kinome-wide screening data of representative molecules. By comparing the inhibition profiles of different analogues, we can begin to delineate the structure-activity relationships (SAR) that govern their selectivity.

Quantitative Cross-Reactivity Profiling

To illustrate the selectivity of aminothiazole-based kinase inhibitors, we present a comparative analysis of Dasatinib, a well-characterized multi-kinase inhibitor containing a 2-aminothiazole core, and a hypothetical library of this compound derivatives. The following table summarizes the inhibitory activity (IC50) against a panel of representative kinases. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in assay conditions.

Compound IDCore ScaffoldR1-Substitution (Aniline)R2-Substitution (Thiazole)Target KinaseIC50 (nM)Off-Target Kinases (IC50 < 100 nM)Reference
Dasatinib 2-Aminothiazole2-Chloro-6-methylphenyl5-CarboxamideBCR-ABL<1SRC family, c-KIT, PDGFRβ, EPHA2[1]
Compound A1 This compoundHHABL150LCK, SRCFictional
Compound A2 This compound3-CF3HABL125LCK, SRC, FYNFictional
Compound A3 This compoundH2-MethylABL175SRCFictional
Compound B1 This compound4-(Piperazin-1-yl)methylHVEGFR215PDGFRβ, c-KITFictional
Compound B2 This compound4-(Morpholino)methylHVEGFR230PDGFRβFictional

Note: Data for Compounds A1, A2, A3, B1, and B2 are hypothetical and for illustrative purposes to demonstrate potential SAR trends based on published data for similar scaffolds.

Experimental Protocols

The determination of a compound's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for key experiments typically employed in kinase inhibitor profiling.

In Vitro Kinase Panel Screening (Biochemical Assay)

This assay format is the gold standard for determining the direct inhibitory activity of a compound against a large panel of purified kinases.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a purified kinase enzyme. The detection of phosphorylation can be achieved through various methods, including radiometric assays (measuring the incorporation of ³²P or ³³P-labeled ATP into the substrate) or fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization).[2][3]

General Protocol (Radiometric Filter-Binding Assay): [3][4]

  • Compound Preparation: Serially dilute test compounds in DMSO to achieve a range of concentrations.

  • Reaction Mixture Preparation: In a 96- or 384-well plate, combine the kinase, a specific peptide or protein substrate, and the test compound in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of MgCl₂ and [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.

  • Washing: Wash the filter membranes extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays for Off-Target Effects

While biochemical assays are essential for determining direct enzyme inhibition, cellular assays provide a more physiologically relevant context by assessing a compound's effects within a living cell, taking into account factors like cell permeability and engagement with intracellular targets.[5][6]

Principle: These assays measure the modulation of a specific signaling pathway or a cellular phenotype known to be regulated by a particular kinase or set of kinases.

General Protocol (Western Blotting for Pathway Analysis):

  • Cell Culture and Treatment: Culture a relevant cell line to a suitable confluency and treat with the test compound at various concentrations for a specific duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Visualizing the Landscape of Kinase Inhibition

Diagrams are powerful tools for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz (DOT language) to illustrate key concepts in cross-reactivity profiling.

experimental_workflow cluster_biochemical Biochemical Profiling cluster_cellular Cellular Validation compound Test Compound kinase_panel Kinase Panel (>400 kinases) compound->kinase_panel Screening cell_lines Relevant Cell Lines compound->cell_lines Treatment biochemical_assay In Vitro Kinase Assay (e.g., Radiometric, TR-FRET) kinase_panel->biochemical_assay ic50_data IC50 Values Selectivity Profile biochemical_assay->ic50_data Data Analysis ic50_data->cell_lines Inform Selection cellular_assay Cell-Based Assays (e.g., Western Blot, Proliferation) cell_lines->cellular_assay phenotype Phenotypic Readout (e.g., Apoptosis, Cell Cycle Arrest) cellular_assay->phenotype pathway_analysis Pathway Modulation cellular_assay->pathway_analysis signaling_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound Compound Inhibitor->RTK Inhibition Inhibitor->Raf Potential Off-Target sar_relationship scaffold This compound Core Hinge Binding Motif substitutions Substitutions (R1, R2) Modulate Potency & Selectivity scaffold:f1->substitutions:f0 Modified by aniline_sub Aniline Ring (R1) - e.g., CF3, Piperazine - Affects solubility, cell permeability, and interactions with solvent-exposed regions. substitutions:f1->aniline_sub at thiazole_sub Thiazole Ring (R2) - e.g., Methyl, Amide - Can influence hinge binding and selectivity. substitutions:f1->thiazole_sub at

References

Head-to-head comparison of 3-(1,3-Thiazol-4-yl)aniline with 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the positional isomerism of pharmacophores can significantly influence a compound's physicochemical properties, biological activity, and overall drug-like characteristics. This guide provides a detailed head-to-head comparison of two such isomers: 3-(1,3-Thiazol-4-yl)aniline and 4-(1,3-Thiazol-4-yl)aniline. Both molecules share a common scaffold—an aniline ring linked to a thiazole moiety—a structure prevalent in compounds with diverse pharmacological activities, including anticancer and antimicrobial properties. Understanding the nuanced differences imparted by the meta versus para substitution of the aniline group is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

Physicochemical Properties: A Tale of Two Isomers

A summary of the key physicochemical properties of this compound and 4-(1,3-Thiazol-4-yl)aniline is presented below. It is important to note that while some experimental data is available, other parameters are based on predicted values, highlighting areas for further experimental investigation.

PropertyThis compound4-(1,3-Thiazol-4-yl)aniline
Molecular Formula C₉H₈N₂SC₉H₈N₂S
Molecular Weight 176.24 g/mol [1]176.24 g/mol
CAS Number 134812-28-5[1]60759-10-6
Physical Form Solid[1]Solid
Boiling Point 386.4±25.0 °C (Predicted)[2]Not available
pKa 3.70±0.10 (Predicted)[2]Not available
Solubility No data availableNo data available

The identical molecular weight and formula underscore their isomeric nature. The difference in the substitution pattern on the aniline ring is expected to influence properties such as dipole moment, crystal packing, and ultimately, melting point, boiling point, and solubility. The predicted lower pKa of the meta-isomer suggests it is a weaker base compared to a typical aniline, a characteristic that could influence its behavior in physiological environments and its binding interactions with biological targets. The lack of experimental data for several key properties for the para-isomer, in particular, underscores the need for further characterization of this compound.

Biological Activity and Therapeutic Potential: An Overview

Thiazole-containing compounds are recognized for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The thiazole ring is a key component in a number of approved drugs. Derivatives of 2-aminothiazole, in particular, have been a focus of research in oncology, with some demonstrating potent kinase inhibitory activity.

Given the structural similarities, both this compound and its 4-substituted counterpart are plausible candidates for investigation as:

  • Kinase Inhibitors: The aminothiazole scaffold can mimic the hinge-binding motif of ATP, enabling it to interact with the active site of various protein kinases. The differential positioning of the aniline's amino group could lead to distinct binding modes and potencies against specific kinases.

  • Anticancer Agents: By targeting kinases or other signaling pathways crucial for cancer cell proliferation and survival, these compounds could exhibit cytotoxic or cytostatic effects against various cancer cell lines.

  • Antimicrobial Agents: The thiazole nucleus is present in several antimicrobial agents. These isomers could be explored for their activity against a range of bacterial and fungal pathogens.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by these compounds, leading to an anti-proliferative effect.

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Compound 3/4-(1,3-Thiazol-4-yl)aniline Compound->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes

Hypothetical Kinase Inhibition Pathway

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, detailed protocols for key experiments are provided below.

Synthesis of (1,3-Thiazol-4-yl)anilines

A general synthetic route to (1,3-thiazol-4-yl)anilines involves the Hantzsch thiazole synthesis. The following is a representative protocol that can be adapted for both the 3- and 4-isomers.

Materials:

  • 3-nitro-α-bromoacetophenone or 4-nitro-α-bromoacetophenone

  • Thioacetamide

  • Ethanol

  • Iron powder

  • Ammonium chloride

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Thiazole Ring Formation: A mixture of the appropriate nitro-α-bromoacetophenone (1 eq.) and thioacetamide (1.1 eq.) in ethanol is refluxed for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the nitro-substituted thiazole derivative.

  • Reduction of the Nitro Group: The nitro-substituted thiazole (1 eq.) is dissolved in a mixture of ethanol and water. Iron powder (5 eq.) and ammonium chloride (0.5 eq.) are added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is filtered through celite while hot, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to give the crude aniline product, which can be purified by column chromatography.

The following diagram outlines the general experimental workflow for the synthesis and initial characterization of these compounds.

G Start Starting Materials (Nitro-α-bromoacetophenone, Thioacetamide) Step1 Hantzsch Thiazole Synthesis Start->Step1 Intermediate Nitro-substituted (1,3-Thiazol-4-yl)benzene Step1->Intermediate Step2 Nitro Group Reduction (Fe/NH4Cl) Intermediate->Step2 Product 3- or 4-(1,3-Thiazol-4-yl)aniline Step2->Product Analysis Purification & Characterization (Column Chromatography, NMR, MS) Product->Analysis

General Synthetic Workflow
In Vitro Kinase Inhibition Assay

A common method to assess the kinase inhibitory potential is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound and 4-(1,3-Thiazol-4-yl)aniline (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound and 4-(1,3-Thiazol-4-yl)aniline (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Logical Comparison of Isomers

The key distinction between the two molecules lies in the position of the aniline's amino group, which can have a profound impact on their biological and chemical properties.

G cluster_meta cluster_para cluster_implications Root Positional Isomers of (1,3-Thiazol-4-yl)aniline Meta This compound (meta-isomer) Root->Meta Para 4-(1,3-Thiazol-4-yl)aniline (para-isomer) Root->Para Meta_Props Asymmetric charge distribution Potentially different crystal packing Altered basicity (pKa) Different dipole moment Meta->Meta_Props Para_Props Symmetric charge distribution Potentially higher melting point Basicity closer to aniline Different steric profile Para->Para_Props Implications Different receptor binding affinity Varied kinase inhibitory profile Altered solubility and bioavailability Divergent metabolic pathways Meta_Props->Implications Para_Props->Implications

Comparative Logic of Isomers

References

Safety Operating Guide

Proper Disposal of 3-(1,3-Thiazol-4-yl)aniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-(1,3-Thiazol-4-yl)aniline is classified as a hazardous substance requiring disposal at an approved waste facility. It is toxic if swallowed and can cause serious eye damage.[1][2] Adherence to stringent safety protocols is mandatory throughout the handling and disposal process.

This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following instructions are intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant safety measures are in place. Personal Protective Equipment (PPE) is non-negotiable when handling this compound.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust or aerosols, use a suitable respirator.[3]

Work Area Preparation:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep sources of ignition away, as related compounds can be combustible.[2]

Hazard Summary

The following table summarizes the key hazard information for this compound and its parent compound, aniline, for which more extensive data is available.

Hazard ClassificationThis compoundAniline (for reference)
Acute Oral Toxicity Category 3 (Toxic if swallowed)[1]Category 3 (Toxic if swallowed)[2]
Serious Eye Damage Category 1 (Causes serious eye damage)[1]Category 1 (Causes serious eye damage)[2]
Skin Sensitization Not explicitly classified, but aniline is a sensitizer.Category 1 (May cause an allergic skin reaction)[2]
Carcinogenicity Not explicitly classified, but aniline is suspected of causing cancer.Category 2 (Suspected of causing cancer)[2]
Mutagenicity Not explicitly classified, but aniline is suspected of causing genetic defects.Category 2 (Suspected of causing genetic defects)[2]
Aquatic Hazard Not explicitly classified, but aniline is very toxic to aquatic life.Very toxic to aquatic life with long-lasting effects.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional and local environmental regulations. The following is a general protocol:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.[4]

    • The container must be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[3]

    • Clean the spill area thoroughly with a suitable solvent (e.g., as recommended by your EHS office) and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.

    • For large spills, contact your institution's EHS or emergency response team immediately.

  • Container Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Eye Damage").

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[3][5] This substance is harmful to aquatic life and can contaminate water systems.[2]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Start: Handling this compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Generate Waste? C->D E Collect Waste in Designated Container D->E Yes F Spill Occurs? D->F No J Seal and Label Waste Container E->J G Absorb with Inert Material F->G Yes M End F->M No H Collect and Place in Waste Container G->H I Clean Spill Area H->I I->J K Store in Secure Waste Area J->K L Arrange for Professional Disposal (EHS Office) K->L L->M

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) office for the most current and detailed guidance.

References

Essential Safety and Logistical Guide for Handling 3-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 3-(1,3-Thiazol-4-yl)aniline (CAS No. 134812-28-5), a compound recognized for its potential acute toxicity and risk of serious eye damage. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Signal Word: Danger[1]

Hazard Classifications:

  • Acute Toxicity, Oral (Category 3)[1]

  • Serious Eye Damage (Category 1)[1]

Given the hazardous nature of this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended. For prolonged contact, consider butyl rubber or Viton™ gloves.Provides a robust barrier against skin contact with this aromatic amine. Nitrile offers good splash protection, while more resistant materials are advised for extended handling.
Eye and Face Protection Chemical safety goggles are the minimum requirement. A full-face shield should be worn over safety goggles when there is a risk of splashes or aerosol generation.Protects against splashes and airborne particles that can cause serious eye damage.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is necessary when handling the solid compound outside of a certified chemical fume hood or glove box.Prevents inhalation of the fine powder, which can be acutely toxic if inhaled.
Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron or suit should be worn.Minimizes skin exposure to the compound.

Operational Plan: Step-by-Step Handling Procedures

To mitigate the risks associated with handling this potent solid compound, the following step-by-step procedures must be followed.

Experimental Protocol: Weighing and Transferring the Solid Compound
  • Preparation: Before starting, ensure the work area, typically a certified chemical fume hood or a ventilated balance enclosure, is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and receiving containers.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.

    • Use a dedicated set of utensils (spatula, etc.) for this compound.

    • To minimize dust generation, gently scoop the solid instead of pouring it. Tap the spatula lightly to transfer the powder to the weigh boat.

  • Transfer:

    • Carefully transfer the weighed solid to the reaction vessel or container.

    • If dissolving the solid, add the solvent to the vessel first, if possible, and then add the solid to the solvent to reduce dust.

  • Cleaning:

    • After transfer, decontaminate the weigh boat and any utensils by rinsing them with a suitable solvent (e.g., ethanol or acetone) into a designated hazardous waste container.

    • Wipe down the work surface with a damp cloth, and dispose of the cloth as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination. Wash hands thoroughly with soap and water.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe Ensure safety first weigh 3. Weigh Compound (Minimize Dust) don_ppe->weigh Proceed to handling transfer 4. Transfer Solid weigh->transfer clean 5. Decontaminate Tools & Work Area transfer->clean After handling doff_ppe 6. Doff PPE Correctly clean->doff_ppe wash_hands 7. Wash Hands doff_ppe->wash_hands

Safe Handling Workflow Diagram

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound, contaminated weigh boats, gloves, and paper towels in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect any solutions containing the compound and solvent rinses in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

  • Disposal Request:

    • Once a waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[2]

G Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal segregate 1. Segregate Waste (Solid & Liquid) label_container 2. Label Containers (Hazardous Waste) segregate->label_container store 3. Store in Designated Area label_container->store Ready for storage request_pickup 4. Request EHS Pickup store->request_pickup When full or ready

Chemical Disposal Workflow Diagram

Emergency Procedures

Spill: In case of a spill, evacuate the immediate area and alert your supervisor and EHS. If the spill is small and you are trained and equipped to handle it, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it into a sealed container for hazardous waste disposal.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By strictly adhering to these safety and logistical protocols, you can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Thiazol-4-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(1,3-Thiazol-4-yl)aniline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.